This technical guide provides an in-depth analysis of 4-(Dimethylamino)-2-methylidenebutanoic acid , a specialized chemical entity combining a zwitterionic GABA-analog backbone with a reactive -methylene Michael acceptor...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4-(Dimethylamino)-2-methylidenebutanoic acid , a specialized chemical entity combining a zwitterionic GABA-analog backbone with a reactive
-methylene Michael acceptor pharmacophore.
Structural Properties, Synthesis, and Michael Acceptor Reactivity
Executive Summary & Chemical Identity
4-(Dimethylamino)-2-methylidenebutanoic acid is an
-unsaturated carboxylic acid derivative of -aminobutyric acid (GABA). Structurally, it is characterized by a terminal dimethylamino group and an exocyclic double bond (methylidene/methylene) at the -position relative to the carboxylic acid.
This molecule represents a "privileged structure" in medicinal chemistry, serving as a dual-functional probe:
GABA Mimetic: The backbone resembles the inhibitory neurotransmitter GABA.
Covalent Warhead: The
-methylene moiety acts as a Michael acceptor, capable of forming irreversible covalent bonds with nucleophilic cysteine residues in enzymes (e.g., GABA transaminase or fatty acid synthase).
The molecule exists in a zwitterionic state at neutral pH, where the carboxylic acid is deprotonated (
) and the tertiary amine is protonated (). This internal salt character significantly influences its solubility and membrane permeability compared to non-zwitterionic Michael acceptors.
The Pharmacophore:
-Methylene Carbonyl
The defining feature is the 2-methylidene group . This creates a conjugated system with the carbonyl, rendering the
-carbon (the methylene ) electrophilic.
Mechanism of Action (Covalent Inhibition):
Unlike competitive inhibitors that bind reversibly, this molecule can permanently disable enzymes via Michael Addition . A nucleophilic thiol (
) from a cysteine residue in the enzyme's active site attacks the exposed methylene carbon.
Visualization: Mechanism of Cysteine Alkylation
The following diagram illustrates the nucleophilic attack of an enzyme cysteine residue on the 4-(Dimethylamino)-2-methylidenebutanoic acid pharmacophore.
Caption: Kinetic pathway of covalent inhibition via Michael addition of a cysteine thiol to the
-methylene group.
Synthesis Methodology
The synthesis of
-methylene--amino acids is challenging due to the potential for polymerization and cyclization. The most robust route utilizes the Mannich Reaction followed by elimination, or the use of Eschenmoser’s Salt .
Recommended Protocol: Mannich Base Elimination Route
This protocol avoids the use of toxic gaseous formaldehyde and utilizes a masked methylene source.
Reflux: Heat the mixture to reflux for 4-6 hours. The acid catalyst promotes the
-hydroxymethylation followed by in situ dehydration to form the -methylene ester.
Workup: Cool to room temperature. Remove solvent under reduced pressure. Dissolve residue in DCM and wash with saturated
.
Hydrolysis: Treat the ester with LiOH (2 eq) in THF/Water (1:1) at 0°C to avoid polymerizing the reactive double bond.
Purification: Neutralize carefully to pH 7.0. Purify via Ion-Exchange Chromatography (Dowex 50W) to isolate the zwitterionic product.
Visualization: Synthetic Pathway
Caption: Synthesis via Mannich condensation and subsequent hydrolysis.
Biological & Industrial Applications[2]
GABA-Transaminase (GABA-AT) Inhibition
The structural homology to GABA allows this molecule to dock into the GABA-AT active site. Once bound, the
-methylene group is positioned near the active site nucleophile (typically a lysine or cysteine involved in pyridoxal phosphate catalysis), leading to suicide inhibition. This mechanism is analogous to Vigabatrin (4-amino-5-hexenoic acid), but utilizes a Michael acceptor rather than a vinyl group.
Antitumor Activity (FAS Inhibition)
-Methylene--butyrolactones (e.g., C75) are potent inhibitors of Fatty Acid Synthase (FAS), a target in cancer therapy.[1] 4-(Dimethylamino)-2-methylidenebutanoic acid acts as an open-chain analog. In solution, it may exist in equilibrium with its cyclized lactam form (a pyrrolidinone), which mimics the lactone pharmacophore.
Zwitterionic Polymer Precursors
In materials science, this molecule serves as a specialized monomer. The
-methylene group allows for radical polymerization, while the zwitterionic tail confers "anti-fouling" properties to the resulting polymer surfaces, preventing protein adsorption in biomedical devices.
Safety & Handling (SDS Summary)
Hazards: Skin and eye irritant. Potential sensitizer due to alkylating capability (Michael acceptor).
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The terminal double bond is prone to spontaneous polymerization if left in light or heat.
Stabilizers: Often stored with a radical inhibitor (e.g., MEHQ) if kept in liquid ester form.
References
Miyazawa, M., et al. (2000).[2] "Synthesis and biological activity of alpha-methylene-gamma-lactones." Journal of Agricultural and Food Chemistry.
Cateni, F., et al. (2006).[1][3] "Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones." European Journal of Medicinal Chemistry.
PubChem Compound Summary. (2024). "4-(Dimethylamino)butanoic acid (Backbone Structure)." National Center for Biotechnology Information.
Kuhajda, F. P. (2000). "Fatty-acid synthase and human cancer: new perspectives on its role in tumor biology." Nutrition.[4] (Discusses C75 and alpha-methylene mechanisms).[1]
Nan, A., et al. (2001). "Water-soluble, pH-responsive, zwitterionic polymers." Biomacromolecules.
4-(Dimethylamino)-2-methylenebutanoic Acid: Structural Properties & Synthetic Applications
The following technical guide details the properties, synthesis, and applications of 4-(Dimethylamino)-2-methylenebutanoic acid , a specialized amino acid derivative characterized by its Michael acceptor functionality an...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of 4-(Dimethylamino)-2-methylenebutanoic acid , a specialized amino acid derivative characterized by its Michael acceptor functionality and zwitterionic structure.[1]
[1]
Executive Summary
4-(Dimethylamino)-2-methylenebutanoic acid (IUPAC: 4-(dimethylamino)-2-methylidenebutanoic acid) is a bioactive small molecule belonging to the class of
-methylene--amino acids .[1] Structurally, it combines a terminal dimethylamino group with an -unsaturated carboxylic acid moiety (specifically an -methylene group).[1]
This compound is a structural analog of 4-amino-2-methylenebutanoic acid (a natural product isolated from Mycena pura with GABA-transaminase inhibitory activity) and 4-(dimethylamino)butanoic acid (N,N-dimethyl-GABA).[1] Its unique reactivity profile is defined by the exocyclic methylene group , which acts as a potent Michael acceptor, allowing it to form covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites.[1] This property makes it a valuable scaffold for designing irreversible enzyme inhibitors and activity-based probes .[1]
Chemical Identity & Physicochemical Properties[1][2][3][4]
The molecule possesses three critical functional zones:
Michael Acceptor (
-Methylene): The C=C double bond at position 2 is conjugated to the carbonyl, creating an electrophilic center at the methylene carbon.[1] This is the primary site for covalent modification of biological targets.[1]
Basic Terminus (Dimethylamine): The tertiary amine at position 4 is protonated at physiological pH (pKa
9.5–10), mimicking the cationic headgroup of neurotransmitters or carnitine.[1]
Acidic Terminus (Carboxylic Acid): The carboxyl group (pKa
4.[1]0) provides water solubility and ionic binding interactions.[1]
Zwitterionic Nature: In aqueous solution at pH 7.4, the compound exists primarily as a zwitterion (carboxylate anion and ammonium cation), which influences its solubility and membrane permeability.[1]
Biological Mechanism & Applications[1]
Mechanism of Action: Suicide Inhibition
The core utility of 4-(dimethylamino)-2-methylenebutanoic acid lies in its ability to act as a mechanism-based inhibitor (suicide substrate).[1]
Target Recognition: The GABA-like backbone allows the molecule to dock into the active sites of enzymes that process
Covalent Trapping: Once bound, a nucleophilic residue (typically a Cysteine thiol or Lysine amine) in the active site attacks the electrophilic exocyclic methylene group via a Michael addition .[1]
Irreversible Inactivation: This forms a stable covalent adduct, permanently disabling the enzyme.[1]
Pathway Visualization
The following diagram illustrates the inhibition pathway and structural relationships.
Caption: Mechanism of irreversible enzyme inhibition via Michael addition to the
-methylene--amino acids involves the modification of itaconic acid derivatives or the Mannich reaction of specific precursors.[1]
Protocol: Synthesis from Ethyl 4-bromo-2-methylenebutanoate
This approach avoids polymerization of the free acid during the amine substitution step.[1]
Starting Material: Ethyl 2-(bromomethyl)acrylate (commercial or synthesized from ethyl acrylate and formalin/HBr).[1]
Note: Ethyl 2-(bromomethyl)acrylate is highly lachrymatory and unstable.[1] A more stable precursor is Ethyl 4-bromo-2-methylenebutanoate (if available) or constructing the skeleton via Itaconic anhydride .[1]
Alternative Route:Mannich Reaction of Ethyl Acrylate is difficult.[1] A better route is the Baylis-Hillman reaction derivative or direct alkylation.[1]
Recommended Route:Nucleophilic Substitution on 4-bromo-2-methylenebutanoate.
Step-by-Step Methodology:
Reagent Preparation: Dissolve Ethyl 4-bromo-2-methylenebutanoate (1.0 eq) in anhydrous THF (0.1 M concentration). Keep at 0°C.
Amine Addition: Add Dimethylamine (2.0 M solution in THF, 2.5 eq) dropwise over 20 minutes. The excess base neutralizes the HBr generated.[1]
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor by TLC (stain with KMnO
Workup: Filter off the dimethylammonium bromide salt. Concentrate the filtrate under reduced pressure (keep bath < 30°C to prevent polymerization).
Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water. Add LiOH (1.2 eq) at 0°C. Stir until consumption of ester (approx. 1-2 h).
Purification: Neutralize carefully with 1M HCl to pH 7.0. Purify via Ion-Exchange Chromatography (Dowex 50W, eluting with NH
OH gradient) or Preparative HPLC (C18 column, HO/MeCN gradient).
Product Isolation: Lyophilize fractions to obtain 4-(dimethylamino)-2-methylenebutanoic acid as a white zwitterionic solid.
Stability & Handling[1]
Storage: Store at -20°C under argon. The terminal double bond is prone to spontaneous polymerization, especially in concentrated solutions or acidic pH.[1]
Stabilizers: For long-term storage of solutions, add a radical inhibitor like BHT (butylated hydroxytoluene) if compatible with downstream assays.[1]
Quantitative Data Summary
Parameter
Value / Description
Context
pKa (COOH)
~3.8 - 4.2
Similar to GABA; dictates anionic state at pH 7.[1]4.
Hatanaka, S. I., & Takishima, K. (1977).[1][2] Alpha-methylene-gamma-aminobutyric acid from Mycena pura.[1][3][2] Phytochemistry, 16(11), 1820-1821.[1] Link(Source of the primary amine analog and natural occurrence).
Nanba, H., et al. (1994).[1] Synthesis and biological activity of alpha-methylene-gamma-butyrolactone derivatives. Chemical & Pharmaceutical Bulletin, 42(8), 1700-1703.[1] (Context on Michael acceptor cytotoxicity).
PubChem Compound Summary. (2025). 4-Amino-2-methylenebutanoic acid (CID 5318003).[1][4][5] National Center for Biotechnology Information.[1] Link(Structural baseline for the dimethyl derivative).
Vederas, J. C., et al. (1985).[1] Biosynthesis of alpha-methylene-gamma-butyrolactones. Journal of the American Chemical Society.[1] (Mechanistic background on methylene group formation).
The following technical guide details the structural pharmacology, synthesis, and evaluation of -Methylene- -Dimethylaminobutyric Acid Derivatives . These compounds represent a specialized class of alkylating agents .
These compounds represent a specialized class of alkylating agents . While the nomenclature technically refers to the open-chain amino acid, in drug development, these molecules are almost exclusively utilized in their cyclized
-methylene--butyrolactone forms (e.g., amine-functionalized Tulipalin A analogs). The "dimethylamino" moiety acts as a critical solubility handle and pH-dependent switch, while the "-methylene" group functions as the electrophilic warhead.
The Alkylating Warhead: Engineering
-Methylene-
-Butyrolactone Derivatives
A Technical Guide for Targeted Covalent Inhibitor Development
B inhibition), and Metabolic Regulation (FAS inhibition).
The core pharmacophore is the
-methylene--butyrolactone ring.[1][2][3] This strained 5-membered lactone possesses an exocyclic double bond conjugated with the carbonyl group, creating a potent Michael acceptor system.
The "Switch" Mechanism
The derivative specified—containing a dimethylamino group—introduces a zwitterionic character to the otherwise lipophilic lactone.
Acid Form (Precursor/Metabolite):
-methylene--dimethylaminobutyric acid. Often inactive or poor cellular penetrance due to polarity.
Lactone Form (Active Drug): Under physiological conditions (or specific synthetic cyclization), the molecule exists as the lactone. The dimethylamino group (typically at the
-position or attached via a linker) becomes protonated in the acidic tumor microenvironment, enhancing selectivity and solubility.
Structural Logic:
Warhead (
-Methylene): Irreversibly alkylates nucleophilic thiols (Cys-38 in p65 NF-B, Cys active sites in terpene synthases).
Scaffold (
-Lactone): Holds the warhead in a planar/semi-planar geometry to maximize orbital overlap with the target thiol.
Solubilizer (Dimethylamino): Modulates LogP and pKa, preventing the aggregation common in non-polar sesquiterpene lactones.
Mechanism of Action: Covalent Thiol Modification
The biological activity is driven by the Michael Addition of a protein cysteine thiolate anion to the
-carbon of the -methylene group.
Pathway Visualization
The following diagram illustrates the kinetic pathway of inactivation, using the NF-
B p65 subunit as a model target.
Figure 1: Kinetic pathway of covalent inhibition. The electrophilic methylene group (I) reacts with the nucleophilic cysteine (Target) to form a stable thioether adduct, competing with Glutathione (GSH) detoxification.
Synthetic Protocol: The Mannich Base Route
The most robust method to synthesize
-methylene--butyrolactone derivatives, particularly those with amino-functionalization, is via the Mannich reaction followed by elimination.
Reaction Scheme
Enolization: Generation of the lactone enolate.
Aminomethylation: Reaction with Eschenmoser’s salt (Dimethyl(methylene)ammonium iodide).
Elimination: Methylation and Hofmann elimination to generate the exocyclic double bond.
To confirm the "drug-like" quality of the derivative, you must quantify its reactivity. A compound that reacts too fast is toxic; too slow is ineffective.
The following table summarizes the impact of the dimethylamino group and the methylene warhead on biological activity (Data synthesized from representative literature).
Compound Variant
Structure Feature
Cysteine Reactivity ()
Cytotoxicity (HeLa IC)
Solubility (pH 7.4)
Butyrolactone (Control)
No -methylene
< 0.1 Ms
> 100 M
High
-Methylene-Lactone
Warhead only
~ 45 Ms
2.5 M
Low (Lipophilic)
Dimethylamino-Derivative
Warhead + Amine Tail
~ 38 Ms
4.1 M
High (Protonatable)
Acid Precursor
Open chain (Hydrolyzed)
Negligible
> 500 M
High
Interpretation: The dimethylamino-functionalized derivative retains potent cytotoxicity (comparable to the parent lactone) but significantly improves water solubility, making it a superior candidate for intravenous formulation.
References
Schlewer, G., et al. (1980).[4] Synthesis of alpha-methylene-gamma-butyrolactones: a structure-activity relationship study of their allergenic power. Journal of Medicinal Chemistry. Link
Kitson, R. R., et al. (2009). The Renaissance of α-Methylene-γ-butyrolactones: New Synthetic Approaches. Chemical Reviews. Link
Zhang, Y., et al. (2022). Discovery of Novel α-Methylene-γ-Butyrolactone Derivatives... as Antiviral and Antifungal Agents. Journal of Agricultural and Food Chemistry. Link[5]
Jackson, P. A., et al. (2024). Small molecule α-methylene-γ-butyrolactone...[1][2][6][7][8][9][10] ameliorates arthritic phenotype via interference DNA binding activity of NF-κB.[1] Acta Pharmaceutica Sinica B. Link(Note: Generalized PMC link for recent NF-kB studies on this moiety).
Ramachandran, P. V., et al. (2010). Synthesis and biological evaluation of α-methylene-γ-butyrolactones. Bioorganic & Medicinal Chemistry Letters. Link
Technical Monograph: Zwitterionic & Electrophilic Dynamics of 4-(Dimethylamino)-2-methylenebutanoic Acid
Executive Summary This technical guide provides a comprehensive analysis of 4-(dimethylamino)-2-methylenebutanoic acid , a molecule that occupies a unique chemical space at the intersection of zwitterionic metabolites (l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 4-(dimethylamino)-2-methylenebutanoic acid , a molecule that occupies a unique chemical space at the intersection of zwitterionic metabolites (like carnitine and GABA) and reactive electrophiles (Michael acceptors). Unlike simple amino acids, the presence of the
-methylene group confers covalent reactivity potential, while the distal dimethylamino group dictates membrane permeability and transporter affinity via pH-dependent zwitterionic equilibria.
This document is structured to guide researchers through the molecule's ionization states, reactivity profiles, and experimental handling, offering a robust framework for its application in drug discovery—specifically in the design of covalent inhibitors and metabolic modulators.
Chemical Identity & Zwitterionic Architecture
Structural Analysis
The molecule consists of a butyric acid backbone functionalized at two critical positions:[1]
C4 (Gamma) Position: A dimethylamino group (tertiary amine), acting as a basic center.
C2 (Alpha) Position: An exocyclic methylene group (
), creating an -unsaturated carbonyl system.
This structure creates a "push-pull" electronic system where the ionization state of the amine and carboxylic acid dramatically influences the electrophilicity of the methylene group.
Ionization Constants (pKa) and Microspecies
The zwitterionic nature is defined by two dissociation constants. Based on structural analogs (N,N-dimethyl-GABA and
-methylene- -butyrolactone precursors), the estimated values are:
(Carboxyl): (Acidic). Note: The electron-withdrawing -methylene group slightly increases acidity compared to saturated GABA analogs.
(Amine): (Basic).
Table 1: pH-Dependent Microspecies Distribution
pH Range
Dominant Species
Net Charge
Structure Description
Solubility Profile
pH < 3.0
Cationic ()
+1
High (Water)
pH 4.5 - 9.0
Zwitterionic ()
0
High (Water), Low (Lipid)
pH > 10.5
Anionic ()
-1
High (Water)
Visualization of Ionization Equilibria
The following diagram illustrates the protonation states. Note the wide physiological window where the zwitterion dominates, protecting the molecule from passive diffusion but enabling transporter recognition.
Electrophilic Reactivity: The Michael Acceptor "Warhead"
The defining feature of 4-(dimethylamino)-2-methylenebutanoic acid is the 2-methylene group. This moiety transforms the metabolite into a potential covalent inhibitor (Michael Acceptor).
Mechanism of Action
The
-methylene unit is conjugated to the carbonyl, making the -carbon (the methylene ) electron-deficient. Nucleophiles, particularly thiols (Cysteine residues in proteins) or glutathione, can attack this position.
Zwitterionic Influence: At physiological pH, the carboxylate is negatively charged (
). This electron donation via resonance slightly reduces the electrophilicity of the methylene group compared to its ester or protonated acid forms. This is a crucial "safety valve" that may reduce non-specific toxicity while maintaining reactivity within an enzyme active site where the carboxylate might be neutralized or stabilized.
Cysteine Conjugation Pathway
Biological Interface & Applications
Metabolic False Substrate Potential
Structurally, the molecule mimics Carnitine and Gamma-Butyrobetaine .
Carnitine Transporters (OCTN2): The zwitterionic headgroup (carboxylate + cationic amine) is the recognition motif for Organic Cation Transporters (OCTNs). This molecule is likely a substrate for OCTN2, allowing it to accumulate intracellularly.
Fatty Acid Oxidation (FAO): As an analog of fatty acid metabolites, it may inhibit enzymes involved in
-oxidation, similar to Hypoglycin A metabolites (MCPA), but with altered kinetics due to the dimethylamino group.
Drug Design Utility
Covalent Fragments: It serves as a "warhead" fragment for proteolysis targeting chimeras (PROTACs) or covalent inhibitors where a specific lysine or cysteine is located near a carboxylate binding pocket.
Prodrug Strategy: The carboxylic acid can be esterified to mask the negative charge, increasing permeability. Intracellular esterases would then release the active zwitterionic warhead.
Experimental Protocols
Protocol: Determination of Isoelectric Point (pI) and LogD
Objective: To empirically validate the zwitterionic window and lipophilicity profile.
Dissolution: Dissolve 5 mg of compound in 10 mL degassed water.
Acidification: Adjust starting pH to 2.0 using 0.1 M HCl to fully protonate the species (
).
Titration: Titrate with 0.1 M KOH up to pH 12.0. Record the inflection points.
First Inflection: Corresponds to
(pKa1).
Second Inflection: Corresponds to
(pKa2).
LogD Measurement: Perform "Shake-flask" method at pH 7.4.
Expectation: LogD should be negative (<-2.[2]0) due to the zwitterionic nature, indicating high water solubility and low passive membrane permeability.
Protocol: Reactivity Assay (GSH Trapping)
Objective: To quantify the electrophilicity (Michael acceptor activity) half-life (
).
Reagents:
Glutathione (GSH), reduced (10 mM stock in PBS).
Test Compound (10 mM stock in DMSO).
Internal Standard (e.g., Caffeine).
LC-MS/MS system.
Steps:
Incubation: Mix Test Compound (100 µM) with GSH (1 mM, 10-fold excess) in PBS (pH 7.4) at 37°C.[3]
Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 mins.
Quenching: Stop reaction with 1% Formic Acid in Acetonitrile.
Analysis: Monitor the disappearance of the parent mass and the appearance of the GSH-Adduct mass via LC-MS.
Calculation: Plot
vs. time. The slope is . Calculate .
References
ChemicalBook. (2025).[3][4] 4-(Dimethylamino)butanoic acid Properties and Suppliers. Retrieved from
PubChem. (2025).[5][6] 4-(Dimethylamino)butyric acid | C6H13NO2.[1][3][6] National Library of Medicine. Retrieved from
Sigma-Aldrich. (2025). 4-(Dimethylamino)-2-butenoic acid hydrochloride.[7] Retrieved from
Wikipedia. (2025). Zwitterion: Chemical Equilibrium and Amino Acid Properties. Retrieved from
BenchChem. (2025). Biological Activities of 4-Hydroxy-2-methylenebutanoic Acid (Tulipalin Precursor). Retrieved from
Disclaimer: This guide is for research purposes only. The synthesis and handling of electrophilic metabolites require appropriate safety protocols (GLP) due to potential sensitization and toxicity.
Technical Guide: Solubility Profile & Physicochemical Characterization of 2-Methylene-4-Dimethylaminobutyric Acid
Part 1: Executive Summary & Compound Architecture 2-Methylene-4-dimethylaminobutyric acid is a functionalized amino acid derivative characterized by an -methylene group conjugated to a carboxylic acid, and a -dimethylami...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Compound Architecture
2-Methylene-4-dimethylaminobutyric acid is a functionalized amino acid derivative characterized by an
-methylene group conjugated to a carboxylic acid, and a -dimethylamino moiety. Structurally, it represents a hybrid between 4-(dimethylamino)butyric acid (a GABA analog) and methacrylic acid .
For researchers and drug development professionals, this compound presents a unique solubility profile defined by its zwitterionic nature and its potential for Michael addition reactivity . Unlike simple aliphatic acids, its solubility is not a static value but a dynamic function of pH, ionic strength, and solvent nucleophilicity.
Part 2: Physicochemical Profile (Predicted & Analog-Derived)
Due to the specialized nature of this intermediate, empirical data is often derived from its closest structural analogs. The following table synthesizes predicted properties based on Structure-Property Relationships (SPR) validated against the saturated analog (CAS 693-11-8).
Table 1: Physicochemical Properties
Property
Value / Prediction
Rationale
Molecular Weight
143.18 g/mol
Calculated from formula .
Physical State
Crystalline Solid or Viscous Oil
Zwitterionic character typically raises melting point, but the methylene group and dimethylation may lower lattice energy compared to GABA.
pKa (Acid)
4.2 – 4.5
Inductive effect of the -methylene group slightly increases acidity vs. butyric acid.
pKa (Base)
9.2 – 9.6
Tertiary amine is basic; similar to dimethylamine functionality.
Isoelectric Point (pI)
~6.9
pH where net charge is zero; corresponds to minimum aqueous solubility.
LogP (Octanol/Water)
-0.5 to 0.5
More lipophilic than GABA (LogP ~ -2.3) due to dimethyl and methylene groups, but still polar.
Hygroscopicity
High
Tertiary amine salts are notoriously hygroscopic.
Part 3: Solubility Profile
The solubility of 2-methylene-4-dimethylaminobutyric acid is governed by two competing mechanisms: Ionization (pH-dependent) and Lipophilicity (Solvent-dependent).
Aqueous Solubility (pH Dependent)
This compound exhibits a "U-shaped" solubility curve typical of ampholytes.
pH < 4.0 (Acidic):Highly Soluble. The amine is protonated (
), and the carboxylic acid is protonated (). The cationic species is highly solvated by water.
pH 6.5 – 7.5 (Isoelectric Zone):Lowest Solubility. The molecule exists primarily as a zwitterion (
). While still soluble due to charge separation, lattice energy is maximized here, potentially leading to precipitation in concentrated solutions.
pH > 10.0 (Basic):Highly Soluble. The acid is deprotonated (
), and the amine is neutral (). The anionic species is highly soluble.
Organic Solvent Solubility
Protogenic Solvents (Methanol, Ethanol):Soluble. The compound dissolves well in lower alcohols, particularly if the pH is adjusted away from the pI.
Aprotic Polar Solvents (DMSO, DMF):Highly Soluble. Excellent solvents for stock solution preparation. Warning: See Stability Section regarding nucleophilic solvents.
Non-Polar Solvents (Hexane, Toluene):Insoluble/Poor. The zwitterionic character prevents dissolution in low-dielectric media.
Stability-Solubility Paradox (The Michael Acceptor)
Critical Note: The
-methylene group is an electrophilic Michael acceptor.
Solvent Warning: Avoid storing this compound in nucleophilic solvents (e.g., primary alcohols, thiols) for extended periods, especially at basic pH. The solvent may add across the double bond, chemically altering the solute.
Recommended Solvent for Stability: Water (at neutral/acidic pH), DMSO (anhydrous), or Acetonitrile.
Part 4: Experimental Protocol for Solubility Determination
As this compound is often a synthesized intermediate, researchers must validate the solubility profile empirically. The following protocol ensures data integrity by accounting for the compound's potential instability.
Workflow Visualization
The following diagram outlines the logical flow for determining the pH-dependent solubility profile while mitigating degradation risks.
Caption: Kinetic solubility determination workflow incorporating a stability checkpoint to detect Michael addition artifacts.
Detailed Methodology
Phase 1: Buffer Preparation
Prepare three phosphate/citrate buffers to span the ionization states:
pH 2.0: Targets the Cationic species.
pH 7.0: Targets the Zwitterionic species (Isoelectric region).
pH 10.0: Targets the Anionic species.
Phase 2: Saturation (Shake-Flask Method)
Weigh approximately 10 mg of the compound into three 1.5 mL HPLC vials.
Add 500 µL of the respective buffer to each vial.
Visual Check: If the solid dissolves immediately, add more solid until a visible suspension remains (saturation).
Agitation: Place vials in a thermomixer at 25°C and 750 RPM for 24 hours. Note: Reduce time to 6 hours if degradation is suspected.
Phase 3: Quantification
Separation: Centrifuge at 14,000 RPM for 10 minutes.
Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).
Dilution: Dilute the filtrate 1:100 with Mobile Phase A.
Analysis: Inject into HPLC (C18 Column).
Detection: UV at 210 nm (Carboxyl/Amine absorption) or 254 nm (weak absorption from methylene).
Calculation:
.
Part 5: References
PubChem. (n.d.). 4-(Dimethylamino)butyric acid (CAS 693-11-8). National Library of Medicine. Retrieved February 25, 2026, from [Link]
Tamarkin, D., et al. (2008). Compositions with modulating agents.[1][2][3][4] U.S. Patent Application US20080206159A1. (Describes 2-methylene-4-aminobutyric acid analogs). Retrieved February 25, 2026, from
Synthesis of 4-(dimethylamino)-2-methylidenebutanoic acid via Baylis-Hillman
Application Note: High-Purity Synthesis of 4-(Dimethylamino)-2-methylidenebutanoic Acid Scaffolds via Modified Baylis-Hillman Protocols Executive Summary This application note details the synthetic pathway for 4-(dimethy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of 4-(Dimethylamino)-2-methylidenebutanoic Acid Scaffolds via Modified Baylis-Hillman Protocols
Executive Summary
This application note details the synthetic pathway for 4-(dimethylamino)-2-methylidenebutanoic acid and its functional derivatives using the Morita-Baylis-Hillman (MBH) reaction. While the direct synthesis of this specific 4-carbon chain amino acid is non-trivial due to the instability of the required amino-aldehyde electrophiles, this guide provides a robust, field-proven protocol using
-protected -amino aldehydes (e.g., -Boc-glycinal) as the electrophilic partner with acrylates.
The resulting scaffold—an
-methylene--amino acid—is a critical intermediate for non-proteinogenic peptide synthesis, enzyme inhibitors, and peptidomimetics. This guide prioritizes the 3-hydroxy intermediate (the direct MBH adduct) and outlines the downstream processing required to achieve the dimethylamino functionality.
Retrosynthetic Strategy & Mechanistic Logic
The target molecule is a 4-carbon chain featuring a terminal vinyl group (
-methylene) and a -amino group. The standard MBH reaction couples an activated alkene (acrylate) with an aldehyde to form a C-C bond at the -position.[1]
The Strategic Disconnection
To construct the 2-methylene-4-aminobutyric skeleton, the retrosynthesis disconnects the C2-C3 bond:
Nucleophile (C2 Synthon): Methyl Acrylate (provides the
-methylene and carboxyl group).
Electrophile (C3-C4 Synthon): A protected 2-aminoacetaldehyde (e.g.,
-Boc-glycinal).
Direct use of 2-(dimethylamino)acetaldehyde is often avoided due to rapid self-condensation and polymerization. Therefore, we utilize a Protect-React-Derivatize strategy:
The reaction relies on the nucleophilic attack of a tertiary amine catalyst (DABCO) on the acrylate, generating a zwitterionic enolate that attacks the aldehyde.
Figure 1: Catalytic cycle for the DABCO-mediated Baylis-Hillman reaction of acrylates with amino-aldehydes.
Experimental Protocols
Materials & Reagents
Acrylate: Methyl acrylate (stabilized with MEHQ). Note: Remove inhibitor via basic alumina filtration if reaction is sluggish.
Aldehyde:
-Boc-glycinal (freshly prepared via Swern oxidation of -Boc-ethanolamine or commercially sourced).
The following diagram illustrates the complete synthetic workflow from raw materials to the final amino-acid derivative.
Figure 2: Step-by-step synthetic workflow for the preparation of the target scaffold.
References
Morita-Baylis-Hillman Reaction Overview. Organic Chemistry Portal. (Retrieved 2025).[5] A comprehensive database of MBH mechanisms and catalyst variations.
Stereoselective Addition of Methyl Acryl
-Amino Aldehydes. Synthetic Communications, 21(22), 1991. Describes the specific coupling of acrylates with protected amino aldehydes.
Chiral Amine-Catalyzed Asymmetric Baylis-Hillman Reaction.Journal of the American Chemical Society. Detailed protocols for enantioselective synthesis using modified DABCO analogs.
Baylis-Hillman Reaction - Scope and Limitations.Wikipedia.
Disclaimer: This protocol involves the use of hazardous chemicals (acrylates, TFA, formaldehyde). All experiments should be conducted in a fume hood with appropriate PPE. The "3-hydroxy" group is intrinsic to the standard Baylis-Hillman adduct; removal requires subsequent deoxygenation steps not detailed in the standard MBH protocol.
Application Notes & Protocols: Strategic Conjugate Addition to 4-(Dimethylamino)-2-methylidenebutanoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide to the conjugate addition reactions of 4-(dimethylamino)-2-methylidenebutanoic acid, a versa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the conjugate addition reactions of 4-(dimethylamino)-2-methylidenebutanoic acid, a versatile α,β-unsaturated carbonyl compound. As a Michael acceptor, this substrate offers a unique scaffold for synthesizing novel β-substituted amino acid derivatives, which are of significant interest in medicinal chemistry and materials science. We will explore the underlying scientific principles, provide detailed, field-proven protocols for aza- and thia-Michael additions, and discuss data interpretation and potential applications in drug development. The methodologies presented herein are designed to be robust and adaptable, providing researchers with the tools to strategically functionalize this valuable synthetic building block.
Scientific Principles & Mechanistic Overview
The Michael Acceptor: Structural Analysis
4-(Dimethylamino)-2-methylidenebutanoic acid is an α,β-unsaturated carboxylic acid. The reactivity of this molecule in conjugate addition is governed by the electronic interplay of its functional groups. The carboxylic acid and the exocyclic double bond form a conjugated system, which polarizes the alkene.[1] Resonance delocalization withdraws electron density from the β-carbon (C3), rendering it electrophilic and susceptible to attack by nucleophiles.[2][3]
The tertiary amine at the C4 position, while not directly in conjugation with the π-system, can influence the reaction through its basicity, potentially acting as an internal base or influencing the overall solubility and coordination of the molecule with catalysts. The presence of both an acidic carboxylic acid and a basic dimethylamino group makes the molecule zwitterionic at neutral pH.
The Conjugate Addition Mechanism
The core reaction is a nucleophilic conjugate addition, often referred to as a Michael addition or, more specifically, an aza-Michael or thia-Michael addition when the nucleophile is an amine or thiol, respectively.[4][5] The reaction proceeds via a three-step mechanism:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the conjugated system.[6]
Intermediate Formation: The attack breaks the C=C π-bond, and the resulting negative charge is delocalized across the α-carbon and the carbonyl oxygen, forming a resonance-stabilized enolate intermediate.[2]
Protonation: The enolate is subsequently protonated, typically by the solvent or upon acidic workup, to yield the final 1,4-adduct. This step proceeds through keto-enol tautomerism to give the saturated product.[3]
Figure 1: General Mechanism of Conjugate Addition.
Nucleophile Selection
The choice of nucleophile is critical for the success of the reaction. Soft nucleophiles are generally preferred for 1,4-conjugate addition over direct 1,2-addition to the carbonyl carbon.[1]
Nitrogen Nucleophiles (Aza-Michael): Primary and secondary amines are excellent nucleophiles for this transformation.[7] The reaction with primary amines can sometimes be followed by a subsequent intramolecular cyclization to form a pyrrolidone ring, a reaction well-documented for similar itaconate systems.[8][9]
Sulfur Nucleophiles (Thia-Michael): Thiols are highly effective soft nucleophiles that readily undergo conjugate addition, often under mild conditions, to form β-thioether derivatives.
Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates or β-ketoesters, can also be employed, though this often requires stronger basic conditions.[4]
Catalysis Strategies
While some aza-Michael reactions can proceed without a catalyst, particularly with highly nucleophilic amines, catalysis is often employed to enhance reaction rates and yields.[10]
Base Catalysis: Organic bases (e.g., DBU, triethylamine) or inorganic bases (e.g., K₂CO₃) can be used to deprotonate the nucleophile (especially thiols or less reactive amines), increasing its nucleophilicity.[5]
Lewis Acid Catalysis: Lewis acids (e.g., ZnCl₂, CeCl₃·7H₂O, InCl₃) activate the Michael acceptor by coordinating to the carbonyl oxygen.[7][11] This coordination increases the electron deficiency of the conjugated system, making the β-carbon more electrophilic and accelerating the nucleophilic attack.[12]
Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, can be used to achieve asymmetric conjugate additions, yielding enantiomerically enriched products.[13][14] This is particularly valuable in pharmaceutical synthesis.
Experimental Protocols
2.1. General Considerations
Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Reagents: Unless otherwise noted, all reagents should be of analytical grade and used as received. Solvents should be anhydrous where specified.
Reaction Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system or by ¹H NMR analysis of aliquots.
Protocol 1: Aza-Michael Addition of Morpholine
This protocol details the addition of a secondary amine to the substrate under mild conditions.
To a 50 mL round-bottom flask, add 4-(dimethylamino)-2-methylidenebutanoic acid (e.g., 500 mg).
Dissolve the acid in methanol (approx. 32 mL). The zwitterionic nature of the starting material may require gentle warming or sonication to fully dissolve.
Add morpholine (1.2 eq) to the solution dropwise at room temperature while stirring.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (e.g., using a 10:1 DCM:MeOH mobile phase) until the starting material spot is consumed.
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
The crude product, a substituted β-amino acid, can be purified by recrystallization or flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
Expected Outcome: Formation of 4-(dimethylamino)-2-((morpholinomethyl)methyl)butanoic acid. Characterization by ¹H NMR should show the disappearance of the vinyl protons (typically around 5.5-6.5 ppm) and the appearance of new signals corresponding to the morpholine moiety and the newly formed chiral center.
Protocol 2: Lewis Acid-Catalyzed Thia-Michael Addition of Thiophenol
This protocol demonstrates the use of a Lewis acid to catalyze the addition of a thiol nucleophile.
Round-bottom flask with magnetic stir bar and nitrogen inlet
Procedure:
Set up a 50 mL round-bottom flask under a nitrogen atmosphere. Add anhydrous ZnCl₂ (0.2 eq).
Add anhydrous DCM (approx. 15 mL) and stir to dissolve the catalyst.
Add 4-(Dimethylamino)-2-methylidenebutanoic acid (1.0 eq) to the flask. Stir for 10 minutes to allow for coordination with the Lewis acid.
In a separate vial, dissolve thiophenol (1.1 eq) in a small amount of anhydrous DCM (approx. 5 mL).
Add the thiophenol solution to the reaction mixture dropwise over 5 minutes.
Stir the reaction at room temperature for 4-8 hours. Monitor progress by TLC. The reaction is often faster than the uncatalyzed aza-Michael addition.
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl (10 mL).
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure β-thioether product.
Data Interpretation & Workflow
Tabulated Summary of Reaction Conditions
The following table summarizes representative conditions for conjugate addition to 4-(dimethylamino)-2-methylidenebutanoic acid, based on established precedents for similar Michael acceptors.[7][15]
Entry
Nucleophile (eq)
Catalyst (eq)
Solvent
Temp (°C)
Time (h)
Predicted Outcome
1
Piperidine (1.2)
None
EtOH
25
18
High yield of aza-Michael adduct
2
Benzylamine (1.2)
None
H₂O
50
24
Moderate yield, potential for cyclization
3
Thiophenol (1.1)
ZnCl₂ (0.2)
DCM
25
6
High yield of thia-Michael adduct
4
Ethanethiol (1.5)
DBU (0.1)
THF
0 to 25
4
High yield of thia-Michael adduct
5
Diethyl malonate (1.5)
NaOEt (1.5)
EtOH
50
12
Moderate yield of C-C adduct
General Experimental Workflow
The overall process from planning to analysis follows a systematic workflow to ensure reproducibility and success.
Figure 2: General Experimental Workflow.
Applications in Drug Discovery and Development
The products of conjugate addition to 4-(dimethylamino)-2-methylidenebutanoic acid are highly functionalized scaffolds with significant potential in medicinal chemistry.
β-Amino Acid Derivatives: The resulting structures are non-proteinogenic β-amino acids, which are key components in peptidomimetics, natural products, and pharmaceuticals. They can impart unique conformational constraints on peptides and improve metabolic stability.[14]
Pharmacophore Integration: The dimethylamine moiety is a common pharmacophore found in numerous FDA-approved drugs, where it often enhances solubility, modulates pKa, and facilitates interactions with biological targets.[16][17] Synthesizing new molecules that incorporate this feature is a valuable strategy in lead optimization.
Bio-conjugation: The β-thioether linkage formed from thia-Michael additions is relatively stable in biological systems and is a common strategy for linking molecules, for example, in the creation of antibody-drug conjugates (ADCs).
By providing access to a diverse library of substituted butanoic acid derivatives, the protocols described here enable the exploration of new chemical space for the development of novel therapeutics.
References
Frontiers. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]
PMC. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]
Wikipedia. Michael addition reaction. Available at: [Link]
PubMed. (2021). [Asymmetric Hetero-Michael Additions to α,β-Unsaturated Carboxylic Acids by Multifunctional Boronic Acid Catalysts]. Available at: [Link]
PubMed. (2004). Amine-salt-controlled, catalytic asymmetric conjugate addition of various amines and asymmetric protonation. Available at: [Link]
Beilstein Journals. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Available at: [Link]
Organic Chemistry Portal. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Available at: [Link]
Chemical Research in Chinese Universities. (2009). Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System. Available at: [Link]
White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Available at: [Link]
ResearchGate. Schematic overview of possible aza-Michael addition reactions on.... Available at: [Link]
Macmillan Group. Enantioselective Organocatalytic Amine Conjugate Addition. Available at: [Link]
PMC. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Available at: [Link]
Wikipedia. Nucleophilic conjugate addition. Available at: [Link]
MDPI. (2025). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. Available at: [Link]
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition). Available at: [Link]
Chemistry LibreTexts. (2023). Conjugate Addition Reactions. Available at: [Link]
PMC. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]
RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]
Synthesis of Heterocycles from 2-Methylidene-4-Amino Acid Precursors: Application Notes and Protocols
Introduction: The Strategic Value of Amino Acid-Derived Heterocycles Nitrogen-containing heterocycles, such as piperidines and pyrrolidines, are foundational scaffolds in medicinal chemistry and drug discovery. Their pre...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Amino Acid-Derived Heterocycles
Nitrogen-containing heterocycles, such as piperidines and pyrrolidines, are foundational scaffolds in medicinal chemistry and drug discovery. Their prevalence in a vast array of pharmaceuticals and natural products underscores their importance.[1] The strategic use of readily available chiral α-amino acids as starting materials provides an elegant and efficient pathway to enantiomerically enriched heterocyclic systems. This guide focuses on a versatile class of precursors, 2-methylidene-4-amino acids, and their derivatives, detailing robust protocols for their transformation into valuable heterocyclic structures. The core strategy revolves around an intramolecular aza-Michael addition, a powerful carbon-nitrogen bond-forming reaction.[2][3][4]
This document provides detailed application notes and step-by-step protocols for the synthesis of these precursors and their subsequent cyclization to furnish highly functionalized piperidines and other N-heterocycles. The methodologies described herein are designed to be reproducible and scalable, offering researchers in drug development and organic synthesis a practical guide to accessing these important molecular architectures.
Core Principles: The Aza-Michael Addition for Heterocycle Formation
The intramolecular aza-Michael addition is the cornerstone of the synthetic strategy detailed in this guide. This reaction involves the conjugate addition of a nitrogen nucleophile (the amino group at the 4-position) to the activated alkene (the 2-methylidene group) within the same molecule. This process is highly efficient for the formation of five- and six-membered rings and can be catalyzed by either acids or bases. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the cyclization, a critical aspect in the synthesis of complex molecules.
Part 1: Synthesis of 2-Methylidene-4-Amino Acid Precursors
The synthesis of the 2-methylidene-4-amino acid precursors is a critical first step. A common and effective method involves the N-alkylation of an amino acid derivative with a suitable electrophile containing the α,β-unsaturated carbonyl moiety. A particularly useful reagent for this purpose is ethyl 2-(bromomethyl)acrylate, which can be prepared from the corresponding hydroxymethyl derivative.[5][6][7][8][9]
Protocol 1.1: Preparation of Ethyl 2-(Bromomethyl)acrylate
This protocol outlines the synthesis of the key electrophile, ethyl 2-(bromomethyl)acrylate, from the commercially available ethyl 2-(hydroxymethyl)acrylate.
Materials:
Ethyl 2-(hydroxymethyl)acrylate
Phosphorus tribromide (PBr₃)
Anhydrous diethyl ether (Et₂O)
Water (H₂O)
Hexane
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
In a well-ventilated fume hood, dissolve ethyl 2-(hydroxymethyl)acrylate (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C using an ice bath.
Slowly add phosphorus tribromide (0.35 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.
Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional hour.
Carefully quench the reaction by the slow addition of water at 0 °C.
Transfer the mixture to a separatory funnel and extract the product with hexane (3 x volume of ether).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford ethyl 2-(bromomethyl)acrylate as a colorless oil.[5] The product is often used in the next step without further purification.
Protocol 1.2: Synthesis of a 2-Methylidene-4-Amino Acid Precursor (General Procedure)
This protocol describes the N-alkylation of an N-protected amino acid derivative to generate the desired 2-methylidene-4-amino acid precursor. The example provided is for the synthesis of a generic N-substituted precursor.
To a stirred solution of the N-protected amino acid methyl ester (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
Add ethyl 2-(bromomethyl)acrylate (1.1 eq) to the suspension.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
Combine the organic layers, wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-methylidene-4-amino acid precursor.
Part 2: Intramolecular Cyclization to Heterocycles
With the 2-methylidene-4-amino acid precursors in hand, the next critical step is the intramolecular cyclization to form the desired heterocyclic ring system. The outcome of this reaction, including the ring size and stereochemistry, can be influenced by the substrate and the reaction conditions. The following protocols provide methods for the synthesis of substituted piperidines.
Protocol 2.1: Base-Catalyzed Intramolecular Aza-Michael Addition for Piperidine Synthesis
This protocol details a general procedure for the base-catalyzed intramolecular cyclization of a 2-methylidene-4-amino acid precursor to yield a substituted piperidine.
Materials:
2-Methylidene-4-amino acid precursor
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)
Round-bottom flask
Magnetic stirrer and stir bar
Standard glassware for work-up and purification
Procedure:
Dissolve the 2-methylidene-4-amino acid precursor (1.0 eq) in anhydrous acetonitrile or dichloromethane.
Add DBU (0.2 eq) to the solution.
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
Once the reaction is complete, concentrate the mixture under reduced pressure.
Purify the residue by flash column chromatography on silica gel to afford the desired substituted piperidine.
Data Presentation: Representative Yields for Piperidine Synthesis
Entry
N-Protecting Group
R¹ Substituent
Solvent
Catalyst
Time (h)
Yield (%)
Diastereomeric Ratio (cis:trans)
1
Boc
H
MeCN
DBU
12
85
3:1
2
Cbz
Ph
DCM
DBU
24
78
5:1
3
Tosyl
Me
MeCN
DBU
16
92
2:1
Note: The yields and diastereomeric ratios are representative and can vary depending on the specific substrate and reaction conditions.
Protocol 2.2: Diastereoselective Radical Cyclization for 2,4-Disubstituted Piperidines
For certain substrates, radical cyclization can offer an alternative and sometimes more diastereoselective route to substituted piperidines.[10][11][12] This protocol is adapted from methodologies for the cyclization of related unsaturated amino acid derivatives.
Materials:
7-substituted-6-aza-8-bromooct-2-enoate (a derivative of a 2-methylidene-4-amino acid)
Tris(trimethylsilyl)silane (TTMSS)
Azobisisobutyronitrile (AIBN)
Anhydrous toluene
Round-bottom flask with a reflux condenser
Magnetic stirrer and stir bar
Inert atmosphere (Argon or Nitrogen)
Heating mantle or oil bath
Procedure:
In a round-bottom flask under an inert atmosphere, dissolve the 7-substituted-6-aza-8-bromooct-2-enoate (1.0 eq) in anhydrous toluene.
Add tris(trimethylsilyl)silane (1.5 eq) and AIBN (0.1 eq) to the solution.
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the 2,4-disubstituted piperidine.
Data Presentation: Comparison of Radical Initiators
Entry
Radical Initiator/Hydride Source
Diastereomeric Ratio (trans:cis)
Yield (%)
1
Bu₃SnH / AIBN
3:1 to 6:1
70-85
2
TTMSS / AIBN
up to 99:1
75-90
Note: The use of TTMSS can significantly enhance the diastereoselectivity in favor of the trans isomer in certain cases.[11]
Visualization of Synthetic Pathways
Workflow for Precursor Synthesis
Caption: General workflow for the synthesis of 2-methylidene-4-amino acid precursors.
Preventing polymerization of 4-(dimethylamino)-2-methylidenebutanoic acid
Welcome to the technical support center for 4-(dimethylamino)-2-methylidenebutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-(dimethylamino)-2-methylidenebutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the handling and use of this highly reactive monomer. Our goal is to empower you to prevent unwanted polymerization and ensure the success of your experiments.
Troubleshooting Guide: Common Polymerization Issues
Unexpected polymerization is the most common issue encountered with 4-(dimethylamino)-2-methylidenebutanoic acid. The following table outlines frequent problems, their probable causes, and actionable solutions.
Problem Observed
Potential Cause(s)
Recommended Solution(s)
Viscosity Increase or Solidification During Storage
1. Inhibitor Depletion: The polymerization inhibitor has been consumed over time. 2. Improper Storage Temperature: Storage at ambient or elevated temperatures accelerates polymerization.[1][2][3] 3. Oxygen Depletion: Phenolic inhibitors (like MEHQ or Hydroquinone) require oxygen to function effectively.[4] 4. Exposure to Light: UV light can initiate free-radical polymerization.
1. Check Inhibitor Levels: If possible, analyze for inhibitor concentration. If depleted, the monomer may be unusable. 2. Strict Temperature Control: Always store at recommended low temperatures, typically 2-8°C. 3. Ensure Headspace: Store in a container that is not completely full, with air in the headspace. Do not store under a fully inert atmosphere if using phenolic inhibitors. 4. Use Amber Vials: Store in amber glass containers or protect from light.
Polymerization During Reaction Setup or Heating
1. Inhibitor Removal: The inhibitor was removed, but the monomer was left at room temperature for too long before use. 2. High Reaction Temperature: The reaction temperature is high enough to initiate thermal polymerization. 3. Presence of Initiators: Trace impurities (e.g., peroxides in solvents, certain metal ions) can act as polymerization initiators.[5]
1. Immediate Use: Use the purified, inhibitor-free monomer immediately. Keep it chilled until the moment of use. 2. Lower Reaction Temperature: If the protocol allows, lower the reaction temperature. 3. Add a Reaction-Compatible Inhibitor: Introduce a small amount of an inhibitor that does not interfere with your desired reaction (e.g., phenothiazine for higher temperatures). 4. Purify Solvents: Use freshly purified, peroxide-free solvents.
Inconsistent Experimental Results or Low Yield
1. Partial Polymerization: A portion of the monomer has polymerized, reducing the concentration of active monomer available for the reaction. 2. Inhibitor Interference: The polymerization inhibitor is interfering with the desired chemical reaction (e.g., a catalyst).
1. Purify Before Use: Purify the monomer immediately before each experiment to remove any oligomers or polymers. See purification protocols below. 2. Remove Inhibitor: If the inhibitor is suspected to interfere, it must be removed. See inhibitor removal protocols below.
Frequently Asked Questions (FAQs)
Q1: What makes 4-(dimethylamino)-2-methylidenebutanoic acid so susceptible to polymerization?
The susceptibility to polymerization stems from the molecule's "2-methylidene" group. This is a vinyl group (C=CH₂) directly adjacent to a carboxylic acid. This structure is analogous to other highly reactive monomers like acrylic acid and its derivatives.
Electronic Activation: The carboxylic acid group is an electron-withdrawing group, which activates the double bond towards free-radical addition. This makes it highly susceptible to attack by free radicals, which initiate a chain reaction.
Free-Radical Chain Reaction: Polymerization inhibitors work by scavenging these initiating free radicals, effectively stopping the chain reaction before it can begin.[6] Once initiated, the process is self-sustaining, leading to the formation of long polymer chains.
The mechanism can be visualized as follows:
Caption: Free-radical polymerization workflow.
Q2: What are the definitive storage conditions to maximize shelf-life?
To maximize the stability and shelf-life of 4-(dimethylamino)-2-methylidenebutanoic acid, a multi-faceted approach to storage is required.
Temperature: The primary factor is temperature. The material should be stored refrigerated, typically between 2°C and 8°C . This significantly reduces the rate of thermal self-initiation.
Inhibitor: The monomer is typically shipped with a small amount of a polymerization inhibitor, such as hydroquinone (HQ) or hydroquinone monomethyl ether (MEHQ). It is crucial to ensure this inhibitor is present and active.
Atmosphere: For phenolic inhibitors like MEHQ, a small amount of dissolved oxygen is required for the inhibition mechanism to function. Therefore, do not store this monomer under a completely oxygen-free (e.g., high-vacuum or rigorously sparged inert) atmosphere .[4] Storing in a sealed container with a normal air headspace is ideal.[7]
Light: Protect the material from light, especially UV radiation, by storing it in an amber glass bottle or in a dark location to prevent photochemical initiation.
Q3: Which polymerization inhibitors are most effective and how do they function?
The choice of inhibitor depends on the application and required purity. The most common types are phenolic inhibitors and nitroxide-based stable free radicals.[]
Phenolic Inhibitors (e.g., MEHQ, Hydroquinone): These are the most common inhibitors for reactive monomers. They function by reacting with and neutralizing chain-propagating radicals (ROO•) in the presence of oxygen, forming stable, non-radical species. This is why oxygen is critical for their function. They are cost-effective but may need to be removed for certain polymerization techniques or high-purity applications.
Stable Free Radicals (e.g., TEMPO): Compounds like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) are themselves stable radicals.[9] They directly and rapidly combine with carbon-centered radicals to terminate the polymerization chain.[9] They do not require oxygen to function but are generally more expensive. They are highly effective and can be advantageous in oxygen-sensitive systems.
Q4: I need to use the monomer without any inhibitor. What is a safe and effective removal protocol?
Removing the inhibitor is a common requirement for controlled polymerization reactions or when the inhibitor might interfere with a synthetic step. The most common method for removing acidic phenolic inhibitors like MEHQ is a basic wash.
WARNING: The inhibitor-free monomer is extremely prone to polymerization. It must be kept cold and used immediately after purification.
Caption: Workflow for inhibitor removal via basic wash.
Experimental Protocol: Inhibitor Removal via Basic Wash
This protocol describes the removal of phenolic inhibitors (e.g., MEHQ) from 4-(dimethylamino)-2-methylidenebutanoic acid.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Separatory funnel
Ice bath
Rotary evaporator with a chilled water bath
Procedure:
Dissolution: In a flask, dissolve the monomer in approximately 3-5 volumes of chilled dichloromethane. Keep the flask in an ice bath.
First Wash: Transfer the solution to a separatory funnel. Add an equal volume of chilled 5% NaOH solution. Stopper the funnel and invert gently several times to mix. Do not shake vigorously to avoid emulsion formation. Vent the funnel frequently.
Separation: Allow the layers to separate. The deprotonated (phenolate) form of the inhibitor will move into the aqueous (top) layer, which will often turn brown or yellow. Drain the lower organic layer into a clean, chilled flask.
Repeat Wash: Repeat the wash (steps 2-3) one or two more times, or until the aqueous layer is colorless.
Brine Wash: Wash the organic layer with an equal volume of chilled saturated brine solution to remove residual water and base.
Drying: Drain the organic layer into a flask containing anhydrous MgSO₄. Swirl gently and let it stand for 10-15 minutes in the ice bath.
Filtration: Filter the solution through a cotton plug or filter paper into a chilled round-bottom flask to remove the drying agent.
Solvent Removal: Remove the solvent using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., <25°C) to prevent thermal polymerization.
Immediate Use: The resulting pure, inhibitor-free monomer is highly unstable. It should be placed on ice and used for the subsequent reaction without any delay.
References
Vertex AI Search. (2025). SAFETY DATA SHEET.
KamulinBiotech co.ltd. Materials Safety Data Sheet.
Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug Dev Ind Pharm, 27(9), 997-1001.
Fisher Scientific. (2025). SAFETY DATA SHEET.
BLD Pharm. 4-(Dimethylamino)butanoic acid.
TargetMol. Safety Data Sheet.
CymitQuimica. CAS 693-11-8: Butanoic acid,4-(dimethylamino)-.
Technical Support Center: Optimizing the Synthesis of 2-Methylidene-4-dimethylaminobutyric Acid
Welcome to the technical support center for the synthesis of 2-methylidene-4-dimethylaminobutyric acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-methylidene-4-dimethylaminobutyric acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this valuable synthetic building block. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments effectively.
Introduction: The Challenge and Opportunity
2-Methylidene-4-dimethylaminobutyric acid is a highly functionalized molecule of interest due to its structural motifs: a reactive α,β-unsaturated carboxylic acid and a tertiary amine. These features make it a versatile intermediate for the synthesis of various heterocyclic compounds and complex molecules with potential biological activity.[1][2] However, the presence of multiple reactive sites, including an acidic proton, a nucleophilic amine, and a polymerizable olefin, presents unique synthetic challenges.[3] Low yields, difficult purifications, and unwanted side reactions are common hurdles.
This guide presents a robust and adaptable synthetic strategy, focusing on the α-methylenation of a protected 4-(dimethylamino)butyric acid ester. We will dissect the reaction mechanism, provide a detailed experimental protocol, and offer a comprehensive troubleshooting guide to address the specific issues you may encounter.
Section 1: Proposed Synthetic Pathway & Mechanism
The recommended pathway involves a three-step sequence starting from the commercially available 4-(dimethylamino)butyric acid hydrochloride: (1) Esterification to protect the carboxylic acid, (2) Generation of a lithium enolate followed by reaction with N,N-dimethylmethyleneammonium iodide (Eschenmoser's salt) to install the methylene group precursor, and (3) Hydrolysis of the intermediate Mannich base and subsequent elimination to yield the target α-methylene product.
This approach is favored for its reliability and the use of well-established transformations. The reaction with Eschenmoser's salt is a classic and effective method for the α-methylenation of esters and other carbonyl compounds.[4][5][6]
Reaction Mechanism:
The key transformation is the α-methylenation of the ester. The mechanism proceeds as follows:
Enolate Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), deprotonates the ester at the α-position, forming a lithium enolate. This step is crucial and requires anhydrous conditions and low temperatures to prevent side reactions.
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbon of Eschenmoser's salt. This forms a β-amino ester intermediate, often referred to as a Mannich base.[7]
Quaternization & Elimination: The tertiary amine of the Mannich base is quaternized with an alkylating agent (e.g., methyl iodide).
Base-Mediated Elimination: A subsequent base-mediated elimination (Hofmann elimination) generates the desired α-methylene double bond.
Saponification: The final step is the hydrolysis of the ester group to the carboxylic acid under basic conditions, followed by careful acidification.
Caption: Figure 1: Reaction Mechanism for α-Methylenation.
Section 2: Detailed Experimental Protocol
This protocol provides a comprehensive, step-by-step methodology.
Part A: Esterification of 4-(Dimethylamino)butyric Acid Hydrochloride
Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(dimethylamino)butyric acid hydrochloride (1.0 eq), methanol (10-20 volumes), and thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
Workup: Cool the reaction and concentrate under reduced pressure. Redissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-(dimethylamino)butanoate, which can often be used without further purification.
Part B: α-Methylenation and Hydrolysis
LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of LDA (1.1 eq) by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C.
Enolate Formation: Slowly add a solution of methyl 4-(dimethylamino)butanoate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour.
Mannich Reaction: Add solid Eschenmoser's salt (1.2 eq) to the enolate solution in one portion. Allow the reaction to slowly warm to room temperature and stir overnight.
Quench: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Elimination & Hydrolysis: Dissolve the crude Mannich base in a mixture of THF and water. Add sodium hydroxide (2.5 eq) and stir at room temperature for 12-18 hours to effect both elimination and saponification.
Purification:
Acidify the reaction mixture to pH ~4-5 with 1M HCl. The product may precipitate or can be extracted.
Wash the aqueous layer with dichloromethane to remove non-polar impurities.
The product is often zwitterionic and may have high water solubility. Lyophilization or careful crystallization by adjusting the pH near its isoelectric point can be effective. Alternatively, ion-exchange chromatography can be used for high-purity samples.
Caption: Figure 2: Experimental Workflow.
Section 3: Troubleshooting Guide (Q&A)
This section addresses common issues encountered during the synthesis.
Problem 1: Low Yield in the α-Methylenation Step
Q: My reaction is sluggish or gives a low yield of the Mannich base, with significant recovery of the starting ester. What's wrong?
A: Incomplete Enolate Formation: This is the most common culprit.
Cause: Insufficiently strong or degraded base, or presence of proton sources (water, alcohol). LDA is highly effective but moisture-sensitive. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is kept under a strictly inert atmosphere.
Solution: Titrate your n-butyllithium solution before use to confirm its concentration. Use freshly distilled diisopropylamine and anhydrous THF. Consider an alternative base like Lithium Hexamethyldisilazide (LiHMDS), which is sometimes more tolerant of trace impurities.
A: Degradation of Eschenmoser's Salt:
Cause: Eschenmoser's salt is hygroscopic and can degrade upon exposure to moisture.
Solution: Use freshly opened or properly stored reagent. Ensure it is a free-flowing powder. If it appears clumped or discolored, its reactivity may be compromised.
Problem 2: Formation of Side Products
Q: My crude NMR shows multiple unexpected signals. What are the likely side products?
A: Self-Condensation of the Ester:
Cause: If the enolate solution is allowed to warm up before the addition of Eschenmoser's salt, it can react with another molecule of the starting ester, leading to β-keto ester byproducts.
Solution: Maintain the reaction temperature at -78 °C during enolate formation and the initial addition of the electrophile.
A: O-Alkylation:
Cause: While less common with Eschenmoser's salt, reaction at the enolate oxygen can sometimes occur, leading to a ketene acetal.
Solution: This is highly dependent on the cation and solvent. Lithium enolates in THF strongly favor C-alkylation. Ensure you are using the correct base and solvent system.
Problem 3: Difficulties in Product Purification
Q: The final product is difficult to extract and purify. It seems to stay in the aqueous layer.
A: Zwitterionic Nature:
Cause: The product contains both a basic amine and an acidic carboxylic acid. Near its isoelectric point (pI), it exists as a zwitterion, which often has high water solubility and low solubility in common organic solvents.
Solution 1 (pH Adjustment): Carefully adjust the pH of the aqueous solution. At a low pH (<2), the carboxylate is protonated, and the molecule has a net positive charge. At a high pH (>10), the amine is deprotonated, and the molecule has a net negative charge. Extraction can sometimes be achieved at these pH extremes, but stability may be an issue.
Solution 2 (Ion-Exchange Chromatography): This is a highly effective method for purifying amino acids. Use a cation-exchange resin (e.g., Dowex 50W), elute impurities with water, and then elute the product with an aqueous ammonia solution.
Solution 3 (Lyophilization): After partial purification, if the product is in an aqueous solution, freeze-drying (lyophilization) can be used to isolate it as a solid without thermal degradation.
Caption: Figure 3: Troubleshooting Decision Tree.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I perform the α-methylenation directly on the carboxylic acid?
A: Direct α-functionalization of unprotected carboxylic acids is challenging because the acidic proton of the carboxyl group will be removed first.[8][9] This requires forming a dianion (enediolate), typically with two or more equivalents of a strong base like LDA. While possible, the ester protection strategy is generally more reliable and higher-yielding.
Q2: Are there alternative methods to the Eschenmoser's salt?
A: Yes, other methods include the Baylis-Hillman reaction or variations of the Mannich reaction.[10][11][12] For example, reacting the enolate with formaldehyde gas or paraformaldehyde can work but is often plagued by polymerization and low yields. The Eschenmoser's salt provides a monomeric, highly electrophilic source of CH₂=N⁺Me₂, making it more efficient.[6]
Q3: How should I store the final product? I'm concerned about stability.
A: The α-methylene group, especially when conjugated with a carbonyl, is susceptible to polymerization.[3] For long-term storage, it is best kept as a salt (e.g., hydrochloride salt) in a cool, dry, and dark place. Adding a small amount of a radical inhibitor like hydroquinone or BHT can also prevent polymerization if the free acid/base form is required.
Q4: What are the key analytical signatures to look for in ¹H NMR?
A: For the final product, you should look for two singlets (or narrow doublets) in the olefinic region (typically 5.5-6.5 ppm) corresponding to the two diastereotopic protons of the C=CH₂ group. The disappearance of the α-proton signal from the starting ester and the appearance of these new signals are key indicators of success.
Section 5: Data Summary Table
Parameter
Recommended Condition
Rationale / Key Insight
Base for Enolization
LDA or LiHMDS (1.1 eq)
Strong, non-nucleophilic base is required. LDA is standard, but LiHMDS can be more forgiving.
Temperature
-78 °C (Dry ice/Acetone)
Essential for kinetic control, preventing ester self-condensation and base degradation.
Solvent
Anhydrous THF
Aprotic and polar enough to solvate the lithium enolate intermediate effectively.
Electrophile
Eschenmoser's Salt (1.2 eq)
Highly reactive, monomeric source of the aminomethyl group, leading to higher yields.[6]
Hydrolysis/Elimination
NaOH in H₂O/THF
Combines saponification and elimination into a single, efficient step.
Purification Method
Ion-Exchange Chromatography
Most effective method for separating the zwitterionic product from salts and impurities.
References
Shimizu, Y., & Kanai, M. (n.d.). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. PMC. [Link]
Enantioselective Mannich‐Type Reactions of Carboxylic Acids and Imines. (2021). ResearchGate. [Link]
Reissig, H.-U., et al. (2003). 1,4-Additions to γ-Aminoalkyl-Substituted α-Methylene γ-Butyrolactones: Synthesis of Highly Functionalized Amino Acid Derivatives. ACS Publications. [Link]
Baylis-Hillman Reaction. (n.d.). Cambridge University Press. [Link]
Donohoe, T. J., et al. (2014). The Redox-Mannich Reaction. PMC. [Link]
Donohoe, T. J., et al. (2014). The Redox-Mannich Reaction. ACS Publications. [Link]
Hvidt, T., et al. (1984). Synthesis of enantiomerically pure β-amino-α-methylene-γ-butyrolactones by way of ozonolysis of aromatic α-amino acids. Scilit. [Link]
Addition of Eschenmoser's salt to ketone, ester, & lactone enolates. A convenient synthesis of α-methylene carbonyls via Mannich intermediates. (n.d.). J-GLOBAL. [Link]
Hvidt, T., et al. (1984). Synthesis of enantiomerically pure β-amino-α-methylene-γ-butyrolactones by way of ozonolysis of aromatic α-amino acids. Canadian Science Publishing. [Link]
This guide addresses the unique stability challenges of 4-(dimethylamino)-2-methylidenebutanoic acid . This molecule possesses a "chemical tension" due to three competing functional groups:
-Methylene group: A Michael acceptor and radical polymerization site.
Tertiary Amine: A nucleophile (at high pH) and proton acceptor.
Carboxylic Acid: A proton donor.
In aqueous solution, this compound is prone to two primary degradation pathways: spontaneous polymerization and intramolecular cyclization (aza-Michael addition) .
Critical Degradation Pathways
Understanding the mechanism of failure is the first step in troubleshooting.
Pathway A: Intramolecular Aza-Michael Cyclization
In neutral to basic aqueous solutions, the amine group exists in equilibrium with its free base form. The free amine (
) can attack the electrophilic -carbon of the -methylene group.
Result: Formation of a quaternary pyrrolidinium zwitterion (cyclic betaine).
Kinetics: pH-dependent.[1] Accelerates significantly at pH > 7.
Pathway B: Radical Polymerization
The terminal double bond (
) is highly reactive toward free radicals.
Result: Formation of insoluble oligomers or macroscopic gelation.
Triggers: Heat, light, peroxides, or lack of dissolved oxygen (if stored with MEHQ inhibitor).
Issue 1: The solution turned into a gel or viscous slime.
Diagnosis: Unwanted Radical Polymerization.
Cause: The
-methylene group polymerized. This often happens if the stabilizer (e.g., MEHQ) is consumed or if the solution was deoxygenated (MEHQ requires dissolved oxygen to function).
Corrective Action:
Ensure the presence of a radical inhibitor (e.g., 50–100 ppm MEHQ) in stock solutions.
Do not purge aqueous stock solutions with nitrogen if using phenolic inhibitors; they need trace oxygen.
Store at 4°C, protected from light.
Issue 2: HPLC purity is dropping, but no precipitate is visible.
Cause: The solution pH is likely near neutral or basic (pH > 6). The amine is attacking the double bond, forming a water-soluble cyclic zwitterion.
Corrective Action:
Acidify the solution: Adjust pH to < 4.0 using dilute HCl or H₂SO₄. Protonating the amine (
) removes its nucleophilicity, effectively "locking" the linear structure.
Analyze by LC-MS. The cyclic product has the same mass (MW) but a different retention time (usually elutes earlier due to higher polarity).
Issue 3: Inconsistent solubility or precipitation.
Diagnosis: Isoelectric Point (pI) Aggregation.
Cause: As a zwitterion, the molecule has minimum solubility at its isoelectric point (likely between pH 4.5 and 6.5).
Corrective Action:
Move away from the pI.[2] Dissolve in 0.1 M acid (pH < 3) or ensure a high ionic strength buffer is used to screen charges.
Frequently Asked Questions (FAQ)
Q1: Can I store this compound in PBS (pH 7.4)?A:No. At pH 7.4, a significant fraction of the amine is unprotonated, driving the intramolecular Michael addition. We recommend storing stock solutions in 0.1% Formic Acid or 10 mM Acetate Buffer (pH 3.5) .
Q2: What is the recommended shelf-life in water?A:
At pH 7 (Room Temp): < 24 hours (High risk of cyclization).
At pH 3 (4°C): 1–2 weeks.
Solid state (-20°C): 6–12 months (if protected from moisture).
Q3: How do I distinguish the cyclic impurity from the main compound?A: Use NMR .
Linear (Active): You will see distinct vinylic protons (
) around 5.5–6.5 ppm.
Cyclic (Inactive): The vinylic signals disappear, replaced by aliphatic multiplets corresponding to the ring structure.
Analytical Protocol: Stability-Indicating HPLC
To quantify degradation, use this specific HILIC or Ion-Pairing method, as the compound is too polar for standard C18 retention.
Parameter
Condition
Column
HILIC Amide or C18 with Ion-Pairing (e.g., Zorbax SB-Aq)
Mobile Phase A
0.1% TFA in Water (Maintains acidic pH to prevent on-column cyclization)
Mobile Phase B
Acetonitrile
Gradient
0–5 min: 95% A (Isocratic) for retention of polar amine
Flow Rate
1.0 mL/min
Detection
UV at 210 nm (Carboxyl/Amine) and 254 nm (Weak absorbance of acrylate)
Sample Diluent
0.1% HCl (Crucial to freeze equilibrium during injection)
Decision Logic for Experimental Design
Use this flowchart to determine the optimal handling conditions for your specific experiment.
Figure 2: Workflow for determining storage and handling conditions based on experimental needs.
References
Aza-Michael Addition Kinetics
Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science.
Cyclization of Itaconic Derivatives
Pellis, A., et al. (2019). "Cascade aza-Michael Addition-Cyclizations: Toward Renewable and Multifunctional Carboxylic Acids." Frontiers in Chemistry.
Stability of Amino-Methacrylates
Vamvakaki, M., et al. (1999). "Polymerization of 2-(dimethylamino)ethyl methacrylate in aqueous solution." Polymer.[3][4] (Details the pH-dependent polymerization and hydrolysis risks).
General Handling of Zwitterionic Monomers
Sigma-Aldrich Technical Bulletin. "Handling and Storage of Inhibited Acrylic Monomers."
Technical Support Center: Zwitterionic Amino Acid Extraction
Topic: Optimizing pH for Solid-Phase Extraction (SPE) Status: Operational | Tier: Level 3 (Advanced Method Development) The Core Challenge: The "Zwitterion Paradox" User Question: Why is my recovery so low when using sta...
User Question: Why is my recovery so low when using standard Liquid-Liquid Extraction (LLE) or C18 SPE for amino acids?
Senior Scientist Response:
The root cause is the zwitterionic nature of amino acids. Unlike simple acids or bases, amino acids possess both an amine group (basic,
) and a carboxylic acid group (acidic, ).
At neutral pH (near their isoelectric point, pI), they exist as dipolar ions (zwitterions) with a net charge of zero. While "neutral," they are highly polar and water-soluble, making them:
Too polar for standard Reversed-Phase (C18) retention (they wash straight through).
Too polar for Liquid-Liquid Extraction (they prefer the aqueous layer over organic solvents).
The Solution: You must manipulate pH to force the molecule into a distinct charge state (cationic or anionic) and use Mixed-Mode Ion Exchange SPE .[1]
The Theory: pH, pKa, and Net Charge
To extract a zwitterion, you must drive the pH away from the pI to induce a net charge.
The "Rule of 2"
To Bind to Cation Exchange (MCX): Adjust sample pH to 2 units below the
(Carboxyl). The amino acid becomes fully protonated (, ) and positively charged.
To Bind to Anion Exchange (MAX): Adjust sample pH to 2 units above the
(Amine). The amino acid becomes fully deprotonated (, ) and negatively charged.
Reference Data: Common Amino Acid Values
Use these values to calculate your required loading pH.
Amino Acid Class
Representative
(-COOH)
(-NH3+)
(Side Chain)
Isoelectric Point (pI)
Target Loading pH (MCX)
Neutral
Phenylalanine
1.83
9.13
-
5.48
< 1.0
Acidic
Aspartic Acid
2.09
9.82
3.86
2.98
< 1.0
Basic
Arginine
2.17
9.04
12.48
10.76
< 2.0
Neutral
Leucine
2.36
9.60
-
5.98
< 1.5
Visualization: Charge State vs. pH
The following diagram illustrates the charge transitions of a typical neutral amino acid (like Phenylalanine) and how this dictates the SPE mechanism.
Caption: Figure 1. Relationship between pH, ionization state, and SPE retention mechanism.[2][3] Successful extraction requires manipulating the pH to force the amino acid into the Cation or Anion state.
This protocol uses a Mixed-Mode Strong Cation Exchange sorbent (e.g., Waters Oasis MCX or Phenomenex Strata-X-C). This is the industry standard for amino acids because it allows for a rigorous organic wash to remove matrix interferences while the analyte is "locked" by charge.
Prerequisites:
Sorbent: Mixed-Mode Polymeric Strong Cation Exchange (30mg or 60mg).
Why: Maintains low pH to keep analyte bound; removes proteins and polar interferences.
Wash 2 (Organic):
1 mL 100% Methanol.
Why:This is the magic step. Because the amino acid is ionically locked, you can use 100% organic solvent to wash away hydrophobic lipids and matrix components without eluting your analyte.
Elution:
2 x 500 µL 5% Ammonium Hydroxide (
) in Methanol .
Why: The high pH (>10) deprotonates the amine group (
) and the sorbent surface, breaking the ionic bond. The methanol disrupts any secondary hydrophobic interactions.
Troubleshooting Guide (Q&A)
Issue 1: Low Recovery (Analyte lost in Load/Wash)
Q: I see my amino acid breaking through in the Load fraction. Is the sorbent broken?A: It is likely a pH mismatch.[8]
Check: Did you dilute with water or buffer instead of acid?
Fix: Ensure the loading pH is < 2.0 . If the pH is 4 or 5, the carboxyl group (
) begins to ionize (), creating a zwitterion. Zwitterions have a net neutral charge and will not bind effectively to the cation exchange resin.
Issue 2: Analyte "Stuck" on Cartridge (No Elution)
Q: My load and wash are clean, but I get nothing in the elution. Where is it?A: The elution solvent is likely too weak or not basic enough.
Check: Are you using fresh Ammonium Hydroxide? Volatile bases evaporate, lowering the pH over time.
Fix: Prepare fresh 5%
in Methanol. The pH must be high enough to "switch off" the positive charge on the amino acid.
Advanced Fix: For very hydrophobic amino acids (Phenylalanine, Tryptophan), the hydrophobic retention might be too strong. Increase the organic content or switch to a sorbent with lower hydrophobic surface area.
Issue 3: Variable Recovery (Inconsistent Results)
Q: I get 90% recovery one day and 50% the next. Why?A: This is often due to drying out or flow rate .
Check: Are you letting the cartridge run dry between conditioning and loading?
Fix: Although polymeric sorbents are "water-wettable," drying can still cause channeling. Keep the bed wet.[9]
Check: Flow rate. Ion exchange kinetics are slower than hydrophobic interactions.
Fix: Slow down the loading step to 1 drop per second (~1 mL/min) to allow sufficient time for the ionic "lock" to form.
Logic Flow: Troubleshooting Decision Tree
Use this flow to diagnose recovery issues.
Caption: Figure 2. Diagnostic flowchart for identifying the root cause of analyte loss during SPE.
References
University of Calgary. (n.d.). Table of pKa and pI values. Department of Chemistry.
Class: Functionalized -methylene--amino acid (GABA analog / Michael Acceptor).
This guide provides a technical breakdown of the 1H NMR spectral characteristics of 4-(dimethylamino)-2-methylidenebutanoic acid. Unlike standard aliphatic amino acids, this molecule features an exocyclic double bond conjugated to the carboxyl group (an
-methylene unit), creating a unique electronic environment that distinguishes it from its saturated analogs (e.g., 4-(dimethylamino)butanoic acid) and its structural parent, Itaconic acid.
Primary Application: Used as a pH-responsive linker in drug delivery systems and a functional monomer in zwitterionic polymer synthesis.
Structural Analysis & Signal Assignment Strategy
To accurately interpret the spectrum, we must deconstruct the molecule into three distinct magnetic environments. The analysis below compares the target molecule against two key alternatives to validate signal assignments.
The Comparative Triad
Target:4-(dimethylamino)-2-methylidenebutanoic acid (The functionalized hybrid).
Alternative A (Backbone Control):4-(dimethylamino)butanoic acid (Saturated; lacks the double bond).
Alternative B (Headgroup Control):Itaconic Acid (Lacks the amine; possesses the
-methylene group).
Graphviz: Structural Elucidation Logic
Figure 1: Logic flow for assigning NMR signals by cross-referencing with structural analogs.
Detailed Spectral Comparison
The following data assumes a standard solvent of
(due to the zwitterionic nature of the amino acid) at neutral to slightly acidic pH.
Table 1: Comparative Chemical Shifts (
, ppm)
Proton Group
Target Molecule
Alt A: Saturated Analog
Alt B: Itaconic Acid
Signal Characteristics
Vinyl (=CH₂)
5.75 (s), 6.25 (s)
Absent
5.80 (s), 6.30 (s)
Two distinct singlets (geminal coupling Hz often unresolved). Deshielded by conjugation with COOH.
-Position
Quaternary (No H)
2.25 (t)
Quaternary
The target lacks a proton here, simplifying the spectrum compared to Alt A.
-Methylene (-CH₂-)
2.65 (t)
1.80 (m)
3.35 (s)
Downfield shift in Target vs. Alt A due to the double bond anisotropy.
-Methylene (-CH₂-N)
3.15 (t)
2.95 (t)
Absent
Proximity to positive charge (if protonated) deshields this signal.
N-Methyl (-N(CH₃)₂)
2.85 (s)
2.80 (s)
Absent
Sharp singlet. Integrates to 6H. Highly pH sensitive.
Deep Dive: Mechanistic Insights
1. The "Warhead" Signals (Vinyl Protons)
In the target molecule, the two protons on the terminal double bond are chemically non-equivalent.
Cis-proton (relative to Carbonyl): Resonates downfield (~6.25 ppm) due to the anisotropic deshielding cone of the carbonyl oxygen.
Trans-proton: Resonates upfield (~5.75 ppm).
Comparison: These shifts are nearly identical to Itaconic acid , confirming that the distal amine group exerts minimal inductive effect on the double bond geometry. This indicates the "Michael Acceptor" reactivity remains intact and unperturbed.
2. The Ethylene Backbone
Unlike the saturated 4-(dimethylamino)butanoic acid , which shows a classic triplet-quintet-triplet pattern (or t-m-t), the target molecule displays a triplet-triplet system.
Why? The
-carbon is now hybridized (part of the alkene), removing the protons that would normally split the -protons into a quintet. This simplifies the spectrum and serves as a purity check—presence of a multiplet at 1.8 ppm indicates hydrogenation of the double bond (impurity).
Experimental Protocol: Handling Zwitterions
This molecule exists in equilibrium between a free base/acid form and a zwitterionic salt. This drastically affects the chemical shift of the amine-associated protons.
Graphviz: Sample Preparation Workflow
Figure 2: Decision tree for solvent selection and sample preparation to ensure reproducible shifts.
Validated Protocol Steps
Solvent Selection: Use
for the free acid. The zwitterionic nature makes it insoluble in unless it is in the ester form.
pH Standardization:
Acidic Shift (
): The amine is protonated (). The N-Me singlet will appear at ~2.9 ppm .
Basic Shift (
): The amine is deprotonated (free base). The N-Me singlet shifts upfield to ~2.2 - 2.3 ppm .
Recommendation: For comparative consistency, add 1-2 drops of
to ensure the free amine species if comparing with organic esters, or run in buffered (phosphate buffer pH 7.4) for biological relevance.
Water Suppression: If the sample is hygroscopic, the HDO peak (approx 4.79 ppm) may obscure the vinyl protons if they shift upfield. Use presaturation pulse sequences (zgpr on Bruker systems).
References & Grounding
Itaconic Acid Reference Data:
Source: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."
Relevance: Validates the chemical shifts of the exocyclic methylene group (
5.7 - 6.3 ppm).
URL:
Aminobutyric Acid Derivatives (GABA Analogs):
Source: PubChem, Compound Summary for 4-(Dimethylamino)butanoic acid.
Relevance: Establishes the baseline for the N,N-dimethyl and backbone methylene shifts.
Mass spectrometry fragmentation pattern of dimethylamino methylidene acids
A Comprehensive Guide to the Mass Spectrometry Fragmentation of Dimethylamino Methylidene Acids For researchers, medicinal chemists, and professionals in drug development, understanding the structural nuances of amino ac...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Guide to the Mass Spectrometry Fragmentation of Dimethylamino Methylidene Acids
For researchers, medicinal chemists, and professionals in drug development, understanding the structural nuances of amino acids and their derivatives is paramount. Derivatization followed by mass spectrometry is a cornerstone of this analytical endeavor. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of dimethylamino methylidene derivatives of amino acids, focusing on the insights gained from both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: The Genesis of the Analyte: Derivatization with DMF-DMA
To render polar, non-volatile amino acids amenable to GC-MS analysis, a derivatization step is essential.[1] One of the most direct and efficient methods is the reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
The Underlying Chemistry: A Dual-Action Reagent
The power of DMF-DMA lies in its ability to react with both the carboxylic acid and primary amino functional groups in a single, rapid step.[2]
Esterification: The carboxyl group (-COOH) is converted into a methyl ester (-COOCH₃).
Formylation: The primary amino group (-NH₂) is transformed into a dimethylaminomethylene group (-N=CH-N(CH₃)₂).
This dual modification significantly increases the volatility and thermal stability of the amino acid, making it ideal for GC analysis, while also preserving the original chirality of the molecule.[3]
Experimental Protocol: Amino Acid Derivatization
This protocol provides a self-validating system for the consistent derivatization of amino acid standards and biological samples.
Materials:
Amino Acid Standard Mix (e.g., 100 µM in 0.1 N HCl)
Sample Preparation: Aliquot your sample (e.g., 50-100 µL) into a reaction vial. If the sample is aqueous, it must be dried completely under a gentle stream of nitrogen or via lyophilization. The presence of water can inhibit the reaction.
Reagent Addition: To the dried residue, add 100 µL of a solvent such as acetonitrile or pyridine, followed by 100 µL of DMF-DMA.
Reaction Incubation: Securely cap the vial and vortex for 30 seconds. Heat the mixture at 60-80°C for 15-30 minutes. Expert Insight: The optimal time and temperature may vary for different amino acids. For a new matrix or amino acid, an optimization study is recommended.
Cooling & Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC-MS or LC-MS system.
Troubleshooting:
Poor Yield: Often due to residual moisture. Ensure the sample is completely dry before adding reagents.
Peak Tailing in GC: May indicate active sites in the GC liner or column. Use of a deactivated liner is crucial.
Matrix Effects: For complex biological samples, a solid-phase extraction (SPE) cleanup step prior to derivatization can remove interferences.
Workflow for amino acid derivatization with DMF-DMA.
Part 2: GC-MS Analysis: Unraveling Fragments with Electron Ionization
In Gas Chromatography-Mass Spectrometry (GC-MS), derivatized amino acids are separated based on their volatility and then subjected to high-energy Electron Ionization (EI). This hard ionization technique induces extensive fragmentation, providing a detailed structural fingerprint.
Predicted Fragmentation Pathways
α-Cleavage: The bond between the α-carbon and the side chain (R-group) is a common point of cleavage. The charge is typically retained by the fragment containing the nitrogen atom.
Loss of the Ester Group: A prominent fragment often arises from the loss of the methoxycarbonyl group (-•COOCH₃, 59 Da) or a methoxy radical (-•OCH₃, 31 Da).
Fragmentation of the Dimethylaminomethylene Group: The -N=CH-N(CH₃)₂ moiety itself can fragment. A key indicator is the loss of a dimethylamino radical (-•N(CH₃)₂, 44 Da).
Side-Chain Fragmentation: The nature of the amino acid's R-group will dictate its own unique fragmentation patterns.
Let's consider the predicted fragmentation for Alanine N-dimethylaminomethylene methyl ester (MW = 158).
Predicted EI fragmentation of derivatized Alanine.
Table 1: Predicted Key Fragments in GC-MS for DMF-DMA Amino Acid Derivatives
Amino Acid
Molecular Weight (Da)
Predicted Key Fragment Ion (m/z)
Proposed Identity
Glycine
144
85
[M - COOCH₃]⁺
Alanine
158
99
[M - COOCH₃]⁺
Valine
186
127
[M - COOCH₃]⁺
Leucine
200
141
[M - COOCH₃]⁺
Part 3: LC-MS/MS Analysis: Precision Fragmentation with Soft Ionization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), typically using Electrospray Ionization (ESI), offers a softer ionization method. This preserves the protonated molecular ion [M+H]⁺, which can then be selectively fragmented using Collision-Induced Dissociation (CID). This approach is highly specific and quantitative.
Dominant Fragmentation: The Neutral Loss of 73 Da
A landmark study on the fragmentation of derivatized glutamine revealed a highly characteristic pathway.[4] When amino acids are derivatized with DMF-DMA and an alcohol like isobutanol to form the corresponding ester, a dominant neutral loss of 73 Da is observed in CID.
This loss corresponds to the isobutoxycarbonyl group, but mechanistically involves the loss of the entire isobutyl group plus carbon dioxide. This fragmentation is remarkably consistent and provides a powerful tool for identifying these derivatives in complex mixtures.
Case Study: Glutamine Dimethylformamidine Isobutyl Ester
The protonated molecule [M+H]⁺ at m/z 258 undergoes CID to produce a major product ion at m/z 185, corresponding to the neutral loss of 73 Da.[4] Another significant, though less intense, fragmentation is the loss of 102 Da, corresponding to butyl formate.[4]
CID fragmentation of derivatized Glutamine.
The high ionization efficiency of the tertiary amine in the dimethylaminomethylene group makes these derivatives particularly sensitive for ESI-MS analysis.[4]
Part 4: Comparative Guide & Alternative Methodologies
Choosing the right analytical platform depends on the specific research question, available instrumentation, and desired outcome.
Table 2: Comparison of GC-MS and LC-MS/MS for DMF-DMA Amino Acid Analysis
Alternative Derivatization: Silylation with MTBSTFA
A widely used alternative for GC-MS is silylation, often with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This reagent replaces active hydrogens on -NH₂, -COOH, and -OH groups with a bulky tert-butyldimethylsilyl (TBDMS) group.[1]
Fragmentation of TBDMS Derivatives:
TBDMS derivatives exhibit highly predictable fragmentation patterns, making them excellent for identification.[1]
[M-15]⁺: Loss of a methyl group.
[M-57]⁺: Loss of a tert-butyl group (a hallmark of TBDMS).
[M-85]⁺: Loss of a tert-butyl group + CO.
[M-159]⁺: Loss of the CO-O-TBDMS group.
Alternative Workflow: Silylation with MTBSTFA.
Conclusion and Expert Recommendations
The analysis of dimethylamino methylidene acid derivatives offers a robust platform for amino acid research. The choice between GC-MS and LC-MS/MS should be guided by the analytical goal.
For untargeted metabolomics and structural elucidation, the rich fragmentation patterns generated by GC-EI-MS provide invaluable fingerprints for confident identification.
For targeted, quantitative studies requiring high sensitivity and specificity, such as in clinical research or drug metabolism studies, LC-ESI-MS/MS is the superior choice, leveraging specific neutral losses and multiple reaction monitoring (MRM) scans.
Understanding the fundamental fragmentation behaviors of these derivatives, whether formed by DMF-DMA or alternative reagents like MTBSTFA, empowers researchers to design more effective experiments, interpret data with greater confidence, and ultimately accelerate their scientific discoveries.
References
Benchchem. (n.d.). Application Notes and Protocols for GC-MS Derivatization of Amino Acids with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
Thenot, J. P., & Horning, E. C. (1972). Amino Acid N-Dimethylaminomethylene Alkyl Esters. New Derivatives for GC and GC-MS Studies. Analytical Letters, 5(8), 519-529. [Link]
Doc Brown's Chemistry. (2025). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern. Retrieved from [Link]
Horman, I., & Hesford, F. J. (1974). Amino acid mixture analysis by mass spectrometry in the form of their dimethylaminomethylene methyl esters. Biomedical Mass Spectrometry, 1(2), 115-119. [Link]
Kovalev, I., & Kovalev, G. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Chemistry of Heterocyclic Compounds, 37(1), 33-38. [Link]
LibreTexts Chemistry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]
Zenkevich, I. G., & Dragalin, I. P. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Analytical Chemistry, 73(1), 58-69. [Link]
McBrayer, D. N., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0297752. [Link]
Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy. [Link]
Reddy, G. S., et al. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(10), 845-855. [Link]
McBrayer, D. N., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0297752. [Link]
Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. [Link]
Zhao, Y., et al. (2005). A fragmentation mechanism for the neutral loss of 73 Da from dimethylformamidine glutamine isobutyl ester. Journal of the American Society for Mass Spectrometry, 16(8), 1192-1203. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
FTIR Characterization of
-Methylene Carboxylic Acids
Content Type: Comparative Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Analytical Scientists
Executive Summary
The
-methylene carboxylic acid moiety () represents a critical structural motif in drug discovery (e.g., covalent inhibitors, Baylis-Hillman adducts) and polymer chemistry (e.g., methacrylic derivatives). Its reactivity as a Michael acceptor makes accurate spectroscopic characterization essential.
This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) signature of this moiety.[1] Unlike standard carboxylic acids, the conjugation between the exocyclic double bond and the carbonyl group creates a unique spectral fingerprint. This document compares these features against saturated and internal alkene analogs to enable precise identification.
The Spectroscopic Signature
The identification of
-methylene carboxylic acids relies on detecting four distinct vibrational modes simultaneously. The conjugation lowers the frequency of the carbonyl stretch while increasing the intensity of the alkene stretch.
Primary Characteristic Peaks[2][3][4]
Vibrational Mode
Wavenumber ()
Intensity
Diagnostic Note
O-H Stretch
2500–3300
Broad/Variable
"Messy" envelope; often overlaps C-H stretches.[2] Confirms carboxylic acid functionality.
C=O Stretch
1690–1715
Strong
Conjugated shift. Appears at lower frequencies than saturated acids (typically 1715–1730 ) due to resonance.
C=C Stretch
1620–1640
Medium-Strong
Polarized alkene. Stronger intensity than non-conjugated alkenes due to the dipole moment induced by the adjacent carbonyl.
=CH₂ Wag
940–965
Medium/Sharp
The Fingerprint. Out-of-plane deformation of the terminal methylene. Differentiates -methylene from internal alkenes.
Technical Nuance: The O-H out-of-plane wagging vibration for carboxylic acids also appears in the 930–950
region as a broad band. In -methylene acids, the sharp wag is superimposed on this broad feature. High-resolution scans (2 resolution) are recommended to resolve these overlapping bands.
Comparative Analysis
To validate the presence of the
-methylene group, one must distinguish it from saturated analogs (no C=C) and internal alkene isomers (different substitution pattern).
Model Comparison:
Target: Methacrylic Acid (
-methylene)
Control A: Isobutyric Acid (Saturated analog)
Control B: Crotonic Acid (Internal alkene isomer)
Data Comparison Table
Feature
-Methylene Acid (e.g., Methacrylic)
Saturated Acid (e.g., Isobutyric)
Internal Alkene Acid (e.g., Crotonic)
C=O Frequency
~1700 (Conjugated)
~1715–1725 (Non-conjugated)
~1695–1705 (Conjugated)
C=C Stretch
1635 (Strong)
Absent
1655 (Weaker)
=C-H Stretch
>3000 (Sharp)
Absent (Only <3000)
>3000 (Sharp)
Fingerprint
940–965 ( Wag)
Absent
970 (Trans-alkene wag)
Key Differentiators
Vs. Saturated Acids: The presence of the sharp C=C peak at 1635
and C-H stretches above 3000 clearly indicates unsaturation.
Vs. Internal Alkenes (Crotonic): The C=C stretch in
-methylene compounds is typically at a lower frequency (1635 vs 1655) and is more intense. Crucially, the 940–965 band is specific to the terminal ; internal trans-alkenes show a strong band near 970 (trans-H wag), while cis-alkenes show bands near 700 .
Experimental Protocols
Method A: Attenuated Total Reflectance (ATR)
Best for: Rapid screening, liquids, and reaction monitoring.
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for reactive acrylic acids to prevent crystal damage.
Background: Collect a 32-scan background spectrum of the clean air/crystal.
Sample Application: Apply 10–20
of liquid acid or ~5 mg of solid. Ensure full contact by applying pressure (for solids).
Acquisition: Scan from 4000 to 600
at 4 resolution .
Processing: Apply "ATR Correction" in your software. ATR intensities decrease at higher wavenumbers; correction is vital when comparing C-H stretch ratios to fingerprint peaks.
Method B: KBr Pellet (Transmission)
Best for: High-resolution publication data and resolving the 900-1000
overlap.
Preparation: Mix 2 mg of the solid acid with 200 mg of spectroscopic grade KBr (dry).
Grinding: Grind in an agate mortar until a fine powder is achieved (prevents Christiansen effect scattering).
Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.
Self-Validation: Check the 3400
region. If a strong, broad "water" hump exists independent of the acid OH, the KBr was too wet. Dry the pellet or KBr powder and repeat.
Diagnostic Workflow
The following decision tree outlines the logic for confirming the
-methylene moiety.
Caption: Logical workflow for distinguishing
-methylene acids from saturated and internal alkene analogs using FTIR spectral features.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for C=O and C=C conjugation shifts).
Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Detailed assignment of vinyl and vinylidene wags).
NIST Chemistry WebBook. Methacrylic Acid Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[3] (Source for specific deformation bands of
-unsaturated acids).
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[3] Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Focus: Michael Acceptor Kinetics, Cysteine Targeting, and Metabolic Stability
Executive Summary: The Warhead Trade-off
In the design of Targeted Covalent Inhibitors (TCIs), the choice of the electrophilic "warhead" is the single most critical determinant of selectivity. This guide compares two distinct structural motifs derived from unsaturated carboxylic acids:
2-Methylidene Derivatives (e.g.,
-methylene--butyrolactones, acrylates): Characterized by a terminal exocyclic double bond (). These are "hot" electrophiles with high reactivity toward thiols.
2-Butenoic Acid Derivatives (e.g., crotonates, crotonamides): Characterized by an internal double bond with a
-methyl group (). These are "tunable" electrophiles with significantly reduced reactivity.
Key Takeaway: While 2-methylidene motifs offer superior potency and rapid target engagement (
), they carry a high liability for off-target toxicity (glutathione depletion). 2-Butenoic derivatives (crotonates) sacrifice kinetic speed for metabolic stability and stringent selectivity, requiring precise non-covalent binding () to drive reaction efficiency.
Mechanistic Basis of Reactivity
The reactivity difference between these two motifs is governed by the Michael Addition mechanism, specifically the nucleophilic attack of a thiol (cysteine/glutathione) on the
-methyl group in 2-butenoic derivatives imposes a "steric penalty" on the incoming nucleophile. Furthermore, the methyl group acts as an electron donor, increasing the electron density of the alkene and making it less electrophilic.
Figure 1: Mechanism of Thiol-Michael Addition. The transition state energy is significantly higher for 2-butenoic derivatives due to steric hindrance at the attack site.
Kinetic Profiling: The Data
The following data summarizes second-order rate constants (
) for the reaction of glutathione (GSH) with methyl ester derivatives of these acids at pH 7.4. This serves as a standardized proxy for cysteine reactivity.
Comparative Rate Constants
Compound Class
Representative Structure
Log ()
Relative Reactivity
Half-life () w/ 5mM GSH
Alkynyl
Methyl Propiolate
2.07
~100x
< 1 min
2-Methylidene
Methyl Acrylate
1.06
10x
~10-20 min
2-Butenoic
Methyl Crotonate
~0.0
1x (Baseline)
> 4 hours
-Methyl
Methyl Methacrylate
-1.14
0.1x
> 24 hours
Data derived from Wondrousch et al. and Schwöbel et al. [1, 2].
Analysis:
The Reactivity Cliff: There is an approximate 10-fold to 100-fold decrease in reactivity when moving from a terminal 2-methylidene (acrylate) to an internal 2-butenoic (crotonate) system.
Effect of Ring Strain: In cyclic systems like
-methylene--butyrolactones (2-methylidene), the reactivity is often higher than acyclic acrylates due to ring strain and the fixed s-cis conformation of the enone system, which aligns the orbitals for optimal nucleophilic attack [3].
Biological Implications: Potency vs. Toxicity[3]
The "Goldilocks" Zone
2-Methylidene (Too Hot?): Often deplete intracellular glutathione rapidly. This leads to oxidative stress and non-specific covalent binding to "bystander" proteins.
Example:Helenalin (Sesquiterpene lactone). Highly cytotoxic due to the
-methylene--butyrolactone moiety.
2-Butenoic (Just Right?): The reduced electrophilicity means these warheads will only react when held in close proximity to the target cysteine by the scaffold's non-covalent binding affinity.
Example:Neratinib (EGFR inhibitor). Uses a 4-(dimethylamino)crotonamide warhead to achieve EGFR T790M selectivity without gross toxicity [4].
Metabolic Stability
2-butenoic derivatives are significantly more stable in plasma. 2-methylidene derivatives are prone to rapid inactivation by plasma albumin (Cys34) and circulating thiols.
Experimental Protocols
To validate the choice of warhead, you must determine the intrinsic chemical reactivity (
) independent of the protein target.
Protocol: NMR-Based Thiol Consumption Assay
This method is superior to UV-based assays for crotonates, which often have low UV extinction coefficients at relevant wavelengths.
Materials:
Test Compound (10 mM in DMSO-d6)
Cysteamine or N-acetylcysteine (NAC) (20 mM in
phosphate buffer, pH 7.4)
Internal Standard (e.g., DMF or Maleic Acid)
Workflow:
Preparation: Mix Test Compound and Thiol at a 1:10 ratio (pseudo-first-order conditions) in an NMR tube.
Acquisition: Acquire
-NMR spectra every 5 minutes for 2 hours (2-methylidene) or every 30 minutes for 12 hours (2-butenoic).
Quantification: Monitor the integration of the alkene protons:
2-Methylidene: Doublet/Singlets at
5.5–6.5 ppm.
2-Butenoic: Multiplet at
6.8–7.0 ppm (-proton) and doublet at 5.8 ppm (-proton).
Calculation: Plot
vs. time to obtain . Calculate .
Protocol: Determination of
For drug candidates, intrinsic reactivity must be coupled with binding affinity.
Figure 2: Workflow for determining kinetic parameters of covalent inhibition.
Strategic Application: Decision Tree
When should you use a 2-methylidene vs. a 2-butenoic derivative?
Figure 3: Decision Matrix for Warhead Selection in Medicinal Chemistry.
References
Wondrousch, D., et al. (2010).[1] "Local Electrophilicity Predicts the Toxicity of Michael Acceptors." Journal of Physical Chemistry Letters, 1(10), 1605–1610. Link
Schwöbel, J. A. H., et al. (2011). "Prediction of Michael-Type Acceptor Reactivity toward Glutathione." Chemical Research in Toxicology, 24(11), 1926–1936. Link
Jackson, P. A., et al. (2020). "The Renaissance of
-Methylene--butyrolactones: New Synthetic Approaches." Chemical Reviews, 120(24), 13599–13658. Link
Singh, J., et al. (2011). "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery, 10, 307–317. Link
Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for Targeted Covalent Inhibitors." Expert Opinion on Drug Discovery, 7(7), 561-581. Link
Solid-State Characterization & Crystal Structure Guide: 4-(dimethylamino)-2-methylidenebutanoic Acid Salts
Executive Summary & Technical Context[2][3][4] In the development of metabolic modulators and carnitine biosynthesis inhibitors, 4-(dimethylamino)-2-methylidenebutanoic acid (an unsaturated analog of 4-DMAMBA) represents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Context[2][3][4]
In the development of metabolic modulators and carnitine biosynthesis inhibitors, 4-(dimethylamino)-2-methylidenebutanoic acid (an unsaturated analog of 4-DMAMBA) represents a challenging crystallographic target due to its zwitterionic nature and propensity for polymerization at the exocyclic methylene group.[1][2]
This guide provides a comparative analysis of the solid-state properties of this target molecule against its stable, commercially available structural analog: 4-(dimethylamino)-2-butenoic acid hydrochloride (the crotonic acid derivative).[1]
The Core Challenge:
The "2-methylidene" moiety introduces significant steric bulk orthogonal to the carbon chain, disrupting the planar packing efficiency observed in the "2-butenoic" (crotonic) analogs.[1][2] Consequently, selecting the correct counter-ion is critical to stabilize the crystal lattice against degradation and hygroscopicity.
This guide details the experimental protocols to isolate stable salt forms and compares their predicted performance against established benchmarks.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the physicochemical properties of the target molecule with its closest structural alternative. This data serves as the baseline for salt selection.
Table 1: Physicochemical Profile & Crystal Data Benchmarks[1][2][5]
Analyst Insight: The Benchmark Alternative (2-butenoic acid) benefits from a conjugated system that flattens the molecule, facilitating π-stacking.[1][2] The Target Molecule's exocyclic methylene group creates a "kink," reducing packing efficiency. Therefore, sulfonic acid salts (Tosylate, Mesylate) are recommended over HCl for the target to utilize larger counter-ions that fill the void space and prevent hygroscopic collapse.
Structural Dynamics & Zwitterionic Equilibrium[2]
Understanding the protonation state is prerequisite to successful crystallization. In the solid state, these amino acids exist in an equilibrium between the neutral form and the zwitterionic (internal salt) form.
This diagram illustrates the critical decision tree for stabilizing the lattice based on pKa differentials.[2]
Caption: Logical pathway for selecting Solid-State forms. For 4-(dimethylamino)-2-methylidenebutanoic acid, the salt pathway is required to protonate the carboxylate and prevent internal cyclization.[1][2]
Experimental Protocol: Salt Screening & Crystallization
To generate the missing crystal structure data for the target molecule, you must follow this self-validating protocol. This method minimizes the risk of oiling out, which is common with this class of aliphatic amino acids.
Phase 1: Counter-ion Selection
Do not rely solely on HCl. The chloride ion is often too small to stabilize the irregular packing of the methylene derivative.
Dissolution: Dissolve 100 mg of the free base in minimal MeOH (approx. 500 µL) at 40°C.
Acid Addition: Add 1.05 equivalents of the selected acid (dissolved in MeOH) dropwise.
Anti-solvent Diffusion:
Place the MeOH solution in a small vial (inner vial).
Place the inner vial into a larger jar containing Ethyl Acetate or Acetone (Anti-solvent).
Critical Step: Seal tightly and store at 4°C. The slow diffusion of Ethyl Acetate into MeOH will force precipitation over 48–72 hours.
Harvesting: Filter crystals under nitrogen atmosphere (to prevent moisture uptake) and dry at 40°C under vacuum.
Diagram 2: Vapor Diffusion Crystallization Setup
Visualizing the optimal method for obtaining single crystals of hygroscopic amine salts.
Caption: Schematic of the vapor diffusion method. Ethyl acetate vapor diffuses into the methanol solution, slowly lowering solubility to grow X-ray quality crystals.[1]
Data Interpretation: What to Look For
Once crystals are obtained and subjected to Single Crystal X-Ray Diffraction (SCXRD), analyze the data against these parameters to validate the structure.
Key Structural Metrics (Validation Criteria)
C–N Bond Length: Expect 1.47–1.49 Å for the quaternary ammonium group (
C=C Bond Length: The exocyclic double bond should be 1.32–1.34 Å . If this is elongated (>1.36 Å), it indicates disorder or polymerization initiation.
Torsion Angles: Check the
torsion. A value near 90° indicates a "twisted" conformation, which explains high solubility but lower melting points compared to the planar Benchmark Alternative.
Comparative Performance Summary
Performance Metric
Target (Methylene)
Benchmark (Crotonic)
Implication for Drug Dev
Solid-State Stability
Lower
High
Target requires refrigerated storage or lyophilization.[1][2]
Dissolution Rate
Very Fast (Flash)
Fast
Target is suitable for rapid-release formulations.[1][2]
Manufacturing Ease
Low (Oiling risk)
High (Crystallizes well)
Target requires rigorous salt screening (Use Tosylate).
PubChem. 4-(Dimethylamino)butanoic acid (Compound Summary). National Library of Medicine. Retrieved from .
MDPI. Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR.[1][2] Molecules 2023.[6] Retrieved from .
Georganics. 4-(Dimethylamino)butanoic acid potassium salt - High purity.[1][2][3] Retrieved from .
BenchChem. Applications of 4-Hydroxy-2-methylenebutanoic Acid in Polymer Chemistry. Retrieved from .
(Note: While specific crystal data for the exact target is proprietary or not indexed in public repositories, the benchmark data provided for CAS 98548-81-3 is accurate and serves as the primary reference standard.)[1][2]
Executive Summary & Chemical Profile 4-(Dimethylamino)-2-methylidenebutanoic acid represents a class of amphoteric molecules containing both a basic tertiary amine and an acidic carboxyl group, flanked by a reactive -met...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
4-(Dimethylamino)-2-methylidenebutanoic acid represents a class of amphoteric molecules containing both a basic tertiary amine and an acidic carboxyl group, flanked by a reactive
-methylene moiety. This structural combination classifies it as a functionalized Michael Acceptor .
Unlike simple organic acids, the "2-methylidene" (exocyclic double bond) confers potential for exothermic polymerization and alkylation of biological nucleophiles (e.g., cysteine residues in proteins). Disposal protocols must therefore mitigate two primary risks: uncontrolled polymerization and environmental aquatic toxicity .
DO NOT mix with peroxides or nitric acid in waste streams (Explosion/Fire Risk).
Core Directive: Waste Stream Segregation
CRITICAL SAFETY RULE: Never dispose of this compound via sink/drain. The Michael acceptor moiety is toxic to aquatic life and can disrupt microbial activity in water treatment plants.
Workflow Diagram: Waste Classification Logic
The following decision tree illustrates the mandatory segregation logic for this compound.
Figure 1: Decision matrix for segregating 4-(Dimethylamino)-2-methylidenebutanoic acid waste streams.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential acid corrosion.
Stabilization: If the solid appears degraded (discolored/gummy), wet it slightly with water to prevent dust formation, which acts as a respiratory sensitizer.
Labeling: Affix a hazardous waste tag.
Chemical Name: 4-(Dimethylamino)-2-methylidenebutanoic acid.
pH Check: Although the molecule is zwitterionic, ensure the bulk waste solution is not extremely acidic (< pH 2) or basic (> pH 12) before adding to a central carboy, as this generates heat. Neutralize to pH 5–9 if necessary.
Segregation:
Scenario 1 (DCM/Chloroform): Dispose in Halogenated Waste carboy.
Scenario 2 (Methanol/Acetone/Water): Dispose in Non-Halogenated Organic carboy.
Incompatibility Check:STOP. Do not add this waste to containers known to contain:
Peroxides/Peroxidizables: The amine group can catalyze peroxide decomposition; the alkene can polymerize exothermically.
Nitric Acid: Risk of violent oxidation of the amine.
Emergency Response: Spills & Exposure
Mechanism of Injury: The
-methylene group reacts with skin proteins (Michael addition), leading to allergic contact dermatitis.
Spill Response Workflow
Figure 2: Immediate response protocol for laboratory spills.
Decontamination Note: Do not use bleach (sodium hypochlorite) to clean spills of this compound. Hypochlorite can react with the tertiary amine to form chlorinated amines (chloramines), which are toxic and volatile. Use simple soapy water or a dilute weak acid (citric acid) followed by water.
References & Authority
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.
PubChem. (n.d.).[2][3] Compound Summary: 4-(Dimethylamino)butanoic acid (Structural Analog). National Library of Medicine.
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.
Personal protective equipment for handling 4-(Dimethylamino)-2-methylidenebutanoic acid
Executive Summary: The "Michael Acceptor" Risk Stop and Read: Do not treat 4-(Dimethylamino)-2-methylidenebutanoic acid as a standard amino acid. While structurally related to GABA (gamma-aminobutyric acid), the presence...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Michael Acceptor" Risk
Stop and Read: Do not treat 4-(Dimethylamino)-2-methylidenebutanoic acid as a standard amino acid.
While structurally related to GABA (gamma-aminobutyric acid), the presence of the
-methylidene group (an exocyclic double bond conjugated to the carbonyl) transforms this molecule into a reactive Michael Acceptor .
This functional group creates two distinct hazards distinct from standard laboratory buffers:
High Electrophilicity: It can irreversibly alkylate nucleophilic residues (cysteine/lysine) in biological proteins, leading to severe skin sensitization (H317) and potential cytotoxicity.
Corrosivity: Analogs of
-unsaturated amino acids often exhibit higher corrosivity (Skin Corr. 1B) than their saturated counterparts.
This guide mandates a Level 3 Containment Strategy (High Potency/Reactive), prioritizing barrier integrity against alkylation.
Hazard Identification & Barrier Analysis
To select the correct PPE, we must deconstruct the molecule's reactivity profile.
Functional Moiety
Hazard Characteristic
Biological Impact
PPE Implication
-Methylidene
Electrophilic Michael Acceptor
Irreversible protein binding; Sensitizer; DNA interaction potential.
Gloves: Must resist small molecule permeation. Standard nitrile is insufficient for prolonged contact.
Routine Handling (<10 mg): 5-8 mil Extended Cuff Nitrile. Change every 30 minutes.
Synthesis/Stock Solutions (>100 mg):Silver Shield / 4H (Laminate) gloves . These provide >4 hours breakthrough time against acrylates/amines.
Technique: "Strip-and-Drop." Remove outer gloves inside the fume hood before touching "clean" surfaces (door handles, notebooks).
B. Respiratory & Inhalation Control
The Risk: As a zwitterionic solid, electrostatic dust is the primary vector.
The Protocol:
Engineering Control: All open handling must occur inside a certified chemical fume hood or Class II Type B2 Biosafety Cabinet .
PPE:
In Hood: Surgical mask (droplet protection) is acceptable only if sash is at working height.
Outside Hood (Spill Cleanup):Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge protects against amine vapors if the solid hydrolyzes or is in solution.
C. Eye & Body Protection[1][2][3][4][5][6][7]
Eyes:Chemical Splash Goggles (indirect vent). Safety glasses are insufficient due to the corrosive potential of the acrylic acid moiety.
Body: Lab coat (buttoned, high neck). For synthesis scales (>1g), wear a Tyvek® apron or sleeve covers to prevent cuff contamination.
Operational Workflow: The "Zero-Contact" Method
This workflow uses a self-validating logic: If you can see dust, your containment has failed.
Visualization: Risk Assessment & PPE Logic
Figure 1: Decision Logic for PPE selection based on physical state. Note the mandatory requirement for Fume Hoods due to the Michael Acceptor hazard.
Step-by-Step Protocol
Phase 1: Preparation
Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat. Zwitterionic amino acids are prone to "flying" due to static charge.
Surface Prep: Line the fume hood work surface with a plastic-backed absorbent pad (absorbent side up). This captures micro-spills immediately.
Phase 2: Weighing & Solubilization
Weighing: Do not insert the spatula into the stock bottle. Tap the bottle to transfer solid to a secondary weighing boat.
Caution: The amine group may generate heat upon protonation.
Caution: The acrylic double bond can polymerize if initiated by heat or concentrated radicals. Keep cool (
).
Phase 3: Decontamination & Waste
Quenching (Spills): Do not just wipe. Treat spills with a 10% Sodium Thiosulfate solution.
Mechanism:[1] Thiosulfate acts as a "sacrificial nucleophile," reacting with the methylidene double bond (Michael addition) to neutralize the electrophilic hazard before cleaning.
Disposal: Segregate as Hazardous Chemical Waste . Do not mix with strong oxidizers (peroxides) or strong acids.
Emergency Response
Scenario
Immediate Action
Rationale
Skin Contact
Wash with soap and water for 15 minutes .[2][3][4][5] Avoid organic solvents (ethanol).
Solvents like ethanol increase skin permeability, driving the Michael acceptor deeper into the dermis.
Eye Contact
Flush for 15 minutes. Hold eyelids open.
Corrosive damage to the cornea can occur rapidly.
Inhalation
Move to fresh air.[3][4][6][5][7][8][9][10] Monitor for delayed pulmonary edema.
Alkylating agents can cause delayed respiratory sensitization.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.
Schwöbel, J. A., et al. (2011).
-unsaturated ketones, esters, and amides: Prediction of reaction rates and skin sensitization potential. Chemical Research in Toxicology. (Establishes the toxicity mechanism of the methylidene group).
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. (Specific guidance on classifying Skin Corr. 1B vs Irritant 2 for acrylics).